1-Ethyl-1H-imidazole-4-carboxamide chemical structure and properties
Executive Summary 1-Ethyl-1H-imidazole-4-carboxamide is a functionalized heterocyclic building block critical in the synthesis of purine nucleoside analogs, antiviral agents, and allosteric enzyme inhibitors. Structurall...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Ethyl-1H-imidazole-4-carboxamide is a functionalized heterocyclic building block critical in the synthesis of purine nucleoside analogs, antiviral agents, and allosteric enzyme inhibitors. Structurally related to AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), this compound serves as a simplified, lipophilic scaffold for probing the structure-activity relationships (SAR) of imidazole-based drugs.
This guide details the physicochemical profile, validated synthetic protocols, and analytical characterization of 1-Ethyl-1H-imidazole-4-carboxamide. Particular emphasis is placed on the regioselective N-alkylation of the imidazole ring—a common synthetic bottleneck—and the subsequent amidation workflows required to generate high-purity material.
Part 1: Chemical Identity & Structural Analysis
The compound consists of an imidazole ring substituted at the N-1 position with an ethyl group and at the C-4 position with a primary carboxamide group. This specific substitution pattern retains the hydrogen bond donor/acceptor motifs essential for binding to kinase pockets and viral polymerases while improving membrane permeability compared to its ribose-containing counterparts.
Soluble in DMSO, MeOH, EtOH; Sparingly soluble in Water
H-Bond Donors
1 (Amide -NH₂)
H-Bond Acceptors
2 (Imidazole N3, Carbonyl O)
Structural Visualization
The following diagram illustrates the chemical structure and atom numbering, highlighting the critical N1-ethylation site which distinguishes this molecule from its N3-isomer.
(Note: In a live rendering, the SMILES CCN1C=NC(=C1)C(=O)N would be converted to a 2D depiction. The description above localizes the key functional groups.)
Part 2: Synthetic Methodology (Expertise & Experience)
The synthesis of 1-Ethyl-1H-imidazole-4-carboxamide requires navigating the tautomeric ambiguity of the imidazole ring. Direct alkylation of imidazole-4-carboxamide often yields a mixture of 1,4- and 1,5-isomers.
To ensure regioselective purity , the recommended protocol utilizes the Ethyl 1H-imidazole-4-carboxylate precursor. The ester group at C4 sterically and electronically directs alkylation to the distal N1 position, favoring the 1,4-isomer over the 1,5-isomer.
Caption: Two-step synthetic route designed to maximize regioselectivity for the 1,4-substitution pattern.
Detailed Protocol
Step 1: N-Alkylation (Ester Intermediate)
Rationale: Using Potassium Carbonate (
) in DMF provides mild basic conditions that deprotonate the imidazole without causing ester hydrolysis. Ethyl iodide is preferred over ethyl bromide for faster kinetics at lower temperatures, reducing thermal isomerization.
Preparation: Dissolve Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).
Deprotonation: Add
(1.5 eq) and stir at room temperature for 30 minutes. The suspension ensures a buffered basic environment.
Alkylation: Dropwise add Ethyl Iodide (1.1 eq). Heat the mixture to 60°C for 4-6 hours.
Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over
and concentrate.
Purification: Flash chromatography (DCM:MeOH gradient). The 1,4-isomer (1-ethyl-4-carboxylate) typically elutes after the 1,5-isomer due to higher polarity.
Checkpoint: Confirm isomer via NOE (Nuclear Overhauser Effect) NMR. Irradiation of the N-ethyl methylene should show enhancement of the C2-H and C5-H protons for the 1,4-isomer.
Step 2: Aminolysis (Amide Formation)
Rationale: Direct conversion of the ester to the amide avoids harsh acid hydrolysis steps. Methanolic ammonia provides a clean conversion with volatile byproducts.
Reaction: Dissolve the purified Ethyl 1-ethyl-1H-imidazole-4-carboxylate in 7N
in MeOH (10 eq).
Conditions: Seal in a pressure tube and heat to 80°C for 12-24 hours.
Isolation: Cool to 0°C. The product often precipitates as a white solid. Filter and wash with cold ether. If no precipitate forms, concentrate and recrystallize from EtOH/Hexane.
Part 3: Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
δ 7.75 (s, 1H): C2-H (Proton between nitrogens, deshielded).
δ 7.60 (s, 1H): C5-H.
δ 7.20 (br s, 1H) & 6.95 (br s, 1H): Amide
protons (Broad, exchangeable).
δ 4.05 (q, J=7.2 Hz, 2H):
(Methylene quartet).
δ 1.38 (t, J=7.2 Hz, 3H):
(Methyl triplet).
Mass Spectrometry (ESI-MS)
[M+H]⁺: Observed m/z = 140.1.
Fragmentation: Loss of amide (
, -17) or ethyl group may be observed at higher collision energies.
Part 4: Biological Applications & Handling[5]
Pharmaceutical Relevance[3][5][7][8]
Purine Biosynthesis Inhibition: Analogous to AICAR, 1-Ethyl-1H-imidazole-4-carboxamide can act as a competitive inhibitor or antimetabolite in de novo purine synthesis pathways.
Viral Replication: Imidazole-4-carboxamide derivatives have shown efficacy against flaviviruses (Dengue, Yellow Fever) by interfering with RNA-dependent RNA polymerase (RdRp) activity.
Fragment-Based Drug Design: The molecule serves as a low-molecular-weight "fragment" for screening against kinases, offering a rigid scaffold with defined H-bonding vectors.
Safety & Stability
Storage: Hygroscopic solid. Store at -20°C in a desiccator.
Handling: Wear standard PPE. Avoid inhalation; imidazole carboxamides can be irritants to the respiratory tract.
Stability: Stable in neutral and basic aqueous solutions. Susceptible to hydrolysis in strong acids at elevated temperatures (converts to carboxylic acid).
References
PubChem. 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide (Compound Summary). National Library of Medicine. Available at: [Link]
Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization. PMC. Available at: [Link]
Bhatnagar, A., et al. (2002). A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. Organic Letters, 4(23), 4133-4134.[1] Available at: [Link]
The Pharmacophore Frontier: 1-Substituted Imidazole-4-Carboxamides in Immunomodulation and Oncology
Executive Summary The 1-substituted imidazole-4-carboxamide scaffold represents a privileged structure in medicinal chemistry, bridging the gap between naturally occurring purine precursors (like AICAR) and synthetic ant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1-substituted imidazole-4-carboxamide scaffold represents a privileged structure in medicinal chemistry, bridging the gap between naturally occurring purine precursors (like AICAR) and synthetic antimetabolites. While the 4-carboxamide moiety provides critical hydrogen-bonding capabilities within enzyme active sites (notably IMPDH and PARP-1), the substituent at the N-1 position dictates the molecule's pharmacokinetic profile and target specificity.
This technical guide dissects the dual-functionality of this class:
Immunomodulation: Via nucleoside mimicry (e.g., Mizoribine) inhibiting de novo guanine synthesis.[1]
Oncology: Via novel alkyl-chain substitutions inducing apoptosis and antitubulin activity, and "fairy chemical" mechanisms downregulating immune checkpoints (PD-L1).
Structural Activity Relationship (SAR)
The biological efficacy of this scaffold relies on three structural pillars:
The N-1 Substituent (The Vector):
Ribosyl/Sugar mimics: Confer substrate specificity for nucleotide-processing enzymes (e.g., IMPDH). This is the basis of Mizoribine .
Long-chain Alkyl/Aryl groups: Enhance lipophilicity, allowing membrane penetration and interaction with hydrophobic pockets in tubulin or kinases.
The 4-Carboxamide (The Anchor):
Acts as a hydrogen bond donor/acceptor, mimicking the carbonyl/amino geometry of guanosine. Essential for binding to the NAD binding site of IMPDH.
The 5-Position (The Modifier):
Often substituted with an amino group (
) to mimic 5-aminoimidazole-4-carboxamide (AIC), a natural purine precursor.
Primary Mechanism: Immunomodulation via IMPDH Inhibition[1]
Mizoribine (Bredinin) is the archetype of this class. It is a nucleoside analog (1-substituted with ribose) that acts as a prodrug.
Mechanism of Action
Upon cellular entry, Mizoribine is phosphorylated by adenosine kinase into Mizoribine-5'-monophosphate (MZP) .[2] MZP acts as a potent transition-state analog inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH) and GMP Synthetase .
Target: IMPDH (rate-limiting enzyme in de novo guanine biosynthesis).
Effect: Depletion of intracellular GTP and dGTP pools.
Outcome: Selective inhibition of T-cell and B-cell proliferation (which rely heavily on the de novo pathway), resulting in immunosuppression without the severe myelotoxicity seen in non-selective antimetabolites.
Pathway Visualization
Figure 1: Mechanism of Mizoribine.[2][3][4] The phosphorylated metabolite (MZP) blocks the conversion of IMP to XMP, starving the cell of Guanine nucleotides.
Oncology: Cytotoxicity and Checkpoint Inhibition
Recent advances have moved beyond nucleoside analogs to 1-alkyl-5-amino-imidazole-4-carboxamides .
A. Cytotoxicity via Tubulin Targeting
Synthetic derivatives with long alkyl chains (e.g., dodecyl) at the N-1 position exhibit potent cytotoxicity against HeLa and HT-29 cancer lines.
Mechanism: These lipophilic tails likely interact with the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing apoptosis.
Key Finding: The ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate derivative showed an IC50 of ~0.74 µM against HeLa cells [1].
B. Immune Checkpoint Downregulation (The "Fairy Chemical" Effect)
Imidazole-4-carboxamide (ICA), a natural product derived from mushrooms (termed "fairy chemicals"), has shown a unique ability to modify the tumor microenvironment.[5]
Mechanism: ICA inhibits the expression of PD-L1 (Programmed Death-Ligand 1) and Axl kinase in melanoma cells.
Synergy: When combined with Cisplatin, ICA prevents the chemotherapy-induced upregulation of PD-L1, thereby sensitizing tumors to treatment and enhancing T-cell infiltration [2].
Experimental Protocols
Protocol A: Synthesis of 1-Alkyl-5-Amino-Imidazole-4-Carboxylates
A robust method for generating lipophilic derivatives for cytotoxicity screening.
Reagents:
Ethyl 2-cyano-3-ethoxyacrylate
Primary Amine (
, e.g., Dodecylamine)
Ethanol / Triethylamine
Step-by-Step Workflow:
Precursor Preparation: Dissolve ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in anhydrous ethanol.
Amine Addition: Add the specific primary amine (1.0 eq) dropwise at
.
Cyclization: Add Triethylamine (1.5 eq) and reflux the mixture for 4–6 hours. The reaction creates the imidazole ring via a Michael addition followed by cyclization.
Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1).
Purification: Evaporate solvent. Recrystallize the residue from ethanol/water to yield the target 1-substituted-5-amino-imidazole-4-carboxylate.
Protocol B: IMPDH Enzymatic Assay (In Vitro)
Self-validating assay to confirm mechanism of action for nucleoside analogs.
Principle: Measure the formation of NADH (absorbance at 340 nm) during the conversion of IMP to XMP.
Buffer Prep: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.
Enzyme: Add recombinant human IMPDH type II (10–50 nM).
Inhibitor: Add test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM).
Measurement: Monitor
kinetically for 10 minutes at .
Validation: Use Mycophenolic Acid (MPA) as a positive control (Standard
).
Experimental Workflow Visualization
Figure 2: Integrated workflow for synthesis and biological evaluation of imidazole-4-carboxamide derivatives.
Comparative Data Summary
The following table contrasts the activity profiles of the classic nucleoside analog versus the novel alkyl derivative.
Compound Class
Representative Agent
N-1 Substituent
Primary Target
IC50 / Activity
Clinical/Lead Status
Nucleoside Analog
Mizoribine
Ribose
IMPDH
(Active Metabolite)
Approved (Transplant/Lupus)
Alkyl Derivative
Compound 5e [1]
Dodecyl ()
Tubulin / Mitochondria
(HeLa Cytotoxicity)
Preclinical Lead
Fairy Chemical
ICA
Hydrogen
PD-L1 Expression
N/A (Modulates Expression)
Experimental Co-adjuvant
References
Wang, Y., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks.[6] Archiv der Pharmazie, 354(9).[6] Link
Choi, J.H., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. Cells, 11(3), 374.[7] Link
Yokota, S. (2002). Mizoribine: mode of action and effects in clinical use. Pediatric International, 44(2), 196-198. Link
Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903–2928. Link
The following technical guide provides an in-depth analysis of Imidazole-4-carboxamide (ICA) —the core "fairy chemical" responsible for plant growth regulation—while explicitly addressing the structural and functional nu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Imidazole-4-carboxamide (ICA) —the core "fairy chemical" responsible for plant growth regulation—while explicitly addressing the structural and functional nuances of its derivatives, including the 1-ethyl analogs and precursors often encountered in synthesis and structure-activity relationship (SAR) studies.
The "Fairy Chemicals" of Plant Growth Regulation[1][2]
Executive Summary
The "fairy rings" of Lepista sordida—arcs of stimulated or inhibited vegetation found in grasslands—are governed by a unique class of purine-derived metabolites known as Fairy Chemicals (FCs) .[1][2][3][4][5] While 2-azahypoxanthine (AHX) acts as a potent growth promoter, Imidazole-4-carboxamide (ICA) serves as a critical growth regulator and stress-response modulator.[3]
This guide focuses on the chemical identity, mechanism of action, and agricultural potential of ICA.[1] It specifically clarifies the role of 1-Ethyl-1H-imidazole-4-carboxamide (often conflated with the ethyl ester precursor Ethyl imidazole-4-carboxylate used in synthesis), detailing how N-alkylation affects biological activity compared to the parent "fairy chemical."
Chemical Identity & Structural Distinctions
To ensure experimental accuracy, researchers must distinguish between the bioactive "fairy chemical" and its synthetic precursors or derivatives.
Compound Name
Structure Description
Role in Research
Imidazole-4-carboxamide (ICA)
Free imidazole ring with a carboxamide group at C4.[1][2][3][6][7][8]
The Active "Fairy Chemical" .[8] Endogenous plant growth regulator.[8]
Ethyl imidazole-4-carboxylate
Ethyl ester at C4.
Synthetic Precursor . Often labeled "Compound 1" in synthesis papers. Inactive until hydrolyzed.
1-Ethyl-1H-imidazole-4-carboxamide
Ethyl group attached to N1 of the imidazole ring.
Synthetic Derivative . Used in SAR studies to test the necessity of the free N-H bond for receptor binding.
Physicochemical Properties (ICA):
Molecular Formula: C
HNO
Molecular Weight: 111.10 g/mol
Solubility: Moderately soluble in water; soluble in DMSO.
Stability: Stable under standard physiological conditions; susceptible to hydrolysis at extreme pH.
Biosynthesis & Origin
FCs are not merely fungal metabolites; they are conserved signaling molecules found in Lepista sordida and endogenously in major crops like rice (Oryza sativa) and wheat (Triticum aestivum).
The Novel Purine Metabolic Pathway:
Unlike canonical purine breakdown, FCs are synthesized via a unique shunt from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) .
AICAR is dephosphorylated and ribose-cleaved to form AICA (5-aminoimidazole-4-carboxamide).
AICA is converted to ICA (via deamination/oxidation) or AHX (via intramolecular cyclization/oxidation).
Visualization: The Fairy Chemical Biosynthetic Pathway
Caption: Biosynthetic divergence of Fairy Chemicals (FCs) from the central purine metabolite AICAR.
Mechanism of Action: The Paradox of ICA
While AHX is a straightforward growth promoter, ICA exhibits a biphasic or context-dependent effect.
High Concentrations: ICA acts as an allelopathic agent, inhibiting the root and shoot growth of competing plants (e.g., turfgrass in fairy rings). This creates the "dead zone" often seen in Type 1 fairy rings.
Low/Physiological Concentrations: ICA induces Systemic Acquired Resistance (SAR) -like effects. It upregulates genes associated with stress tolerance (salinity, drought, cold) without necessarily promoting elongation.
B. Gene Expression Targets
Transcriptomic analysis in rice (Oryza sativa) reveals that ICA treatment modulates:
Stress-Responsive Transcription Factors: Upregulation of DREB (Dehydration-Responsive Element-Binding) and NAC families.
Immune Checkpoints (Mammalian): Surprisingly, ICA has been shown to inhibit PD-L1/PD-L2 expression in melanoma models, suggesting a conserved mechanism of receptor modulation across kingdoms.
Agricultural Applications
The "1-Ethyl" derivative and the parent ICA are investigated for different agricultural utilities.
Application
Compound
Mechanism
Crop Yield Enhancement
AHX / AOH
Direct stimulation of biomass and grain filling.
Stress Hardening
ICA
Pre-treatment ("priming") enables crops to survive lethal salinity or cold stress.
Weed Suppression
1-Ethyl-ICA (Potential)
N-alkylation may increase lipophilicity, potentially altering uptake or acting as a slow-release prodrug (if metabolized).
Field Data Summary:
Rice: ICA treatment increased grain yield by ~26% in greenhouse trials, likely by preventing stress-induced yield loss rather than direct growth promotion.
Wheat: Similar yield preservation observed under drought conditions.
Experimental Protocols
Protocol A: Synthesis of ICA from Ethyl Imidazole-4-carboxylate
Note: This protocol clarifies the relationship between the "Ethyl" precursor and the active ICA.
Seed Preparation: Sterilize rice seeds (Oryza sativa cv. Nipponbare) with 2.5% sodium hypochlorite for 30 min. Wash thoroughly.
Incubation: Germinate in distilled water for 2 days at 30°C in dark.
Treatment: Transfer uniformly germinated seeds to test tubes containing:
Control: Distilled water.
ICA Group: 10 µM, 50 µM, 100 µM ICA solutions.
1-Ethyl Derivative Group: Equimolar concentrations (to test SAR).
Growth Conditions: 25°C, 16h light/8h dark cycle for 7–14 days.
Measurement: Measure shoot length, root length, and fresh weight.
Expected Result: ICA may show slight inhibition or neutral effect on elongation but increased root branching/biomass density compared to AHX (promoter).
Visualization: Experimental Workflow
Caption: Standardized bioassay workflow for evaluating Fairy Chemical activity in rice seedlings.
References
Kawagishi, H. (2019). Fairy chemicals – a candidate for a new family of plant hormones and possibility of practical use in agriculture.[1][8] Bioscience, Biotechnology, and Biochemistry . Link
Choi, J. H., et al. (2010).[7] Disclosure of the "fairy" of fairy-ring-forming fungus Lepista sordida. ChemBioChem . Link
Choi, J. H., et al. (2010).[7] Plant-growth regulator, imidazole-4-carboxamide, produced by the fairy ring forming fungus Lepista sordida.[1][2][3][5][6][7] Journal of Agricultural and Food Chemistry . Link
Takano, T., et al. (2019).[3] A Fairy Chemical, Imidazole-4-carboxamide, is Produced on a Novel Purine Metabolic Pathway in Rice. Scientific Reports . Link
Ueda, A., et al. (2023). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity.[1][8] Canadian Journal of Chemistry . Link
Targeting the Kinome and Beyond: The Therapeutic Architecture of N1-Alkylated Imidazole Carboxamides
The following technical guide is structured to provide an authoritative, deep-dive analysis of N1-alkylated imidazole carboxamides , moving beyond generic descriptions to focus on their role as high-value scaffolds in mo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an authoritative, deep-dive analysis of N1-alkylated imidazole carboxamides , moving beyond generic descriptions to focus on their role as high-value scaffolds in modern kinase inhibitor design and antimetabolite therapeutics.
Executive Summary
The imidazole carboxamide scaffold has long been a cornerstone of medicinal chemistry, most notably recognized in the prodrug Dacarbazine and the naturally occurring metabolite AICAR (5-aminoimidazole-4-carboxamide ribonucleotide). However, recent advancements have shifted focus toward N1-alkylated derivatives . This structural modification is not merely cosmetic; it fundamentally alters the physicochemical profile and binding vector of the molecule, unlocking potent inhibition of specific tyrosine kinases (e.g., BTK , B-Raf ) and enabling novel antimetabolite mechanisms.
This guide dissects the synthetic strategies for regioselective N1-alkylation, explores the structure-activity relationships (SAR) driving their efficacy in oncology, and provides validated protocols for their development.
Chemical Architecture & Synthetic Logic
The Scaffold: 4- vs. 5-Carboxamide
The imidazole ring exists in tautomeric equilibrium. However, once the N1-nitrogen is substituted (alkylated), the positions are fixed.
N1-alkyl-imidazole-4-carboxamides: Often mimic purine precursors, interfering with de novo nucleotide synthesis.
N1-alkyl-imidazole-5-carboxamides: Have emerged as critical hinge-binders in kinase inhibitor design. The carboxamide oxygen and nitrogen can form hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues), while the N1-alkyl group orients the molecule into the hydrophobic pocket.
The Challenge of Regioselectivity
Alkylation of the imidazole ring is prone to producing mixtures of N1 (1,4-isomer) and N3 (1,5-isomer) products. The N1-alkylated form is thermodynamically favored in specific solvent systems, but kinetic control is often required for functionalized derivatives.
Visualization: Regioselective Synthesis Pathway
The following diagram illustrates the "Catch and Release" strategy and direct alkylation pathways to ensure N1-selectivity.
Caption: Figure 1. Regioselective alkylation pathways. Steric bulk at C4/C5 dictates the N1 vs N3 ratio, optimized by base/solvent selection.
Mechanistic Pharmacology
Case Study A: Covalent BTK Inhibition
Bruton’s Tyrosine Kinase (BTK) is a prime target for B-cell malignancies.[1] Recent studies (e.g., Ren et al., 2021) have validated 1-amino-1H-imidazole-5-carboxamide derivatives as highly selective covalent inhibitors.
Mechanism: The carboxamide acts as a reversible binder to the hinge region. A specialized "warhead" (often an acrylamide attached via the N1-linker) forms a covalent bond with Cys481 in the BTK active site.
Advantage: Unlike the pyrimidine-based scaffold of Ibrutinib, the imidazole carboxamide core offers a distinct vector for solubilizing groups, reducing off-target effects on EGFR.
Case Study B: Raf/VEGFR Modulation
N1-substituted imidazoles function as ATP-competitive inhibitors. The N1-substituent (often an aryl or bulky alkyl group) occupies the allosteric hydrophobic pocket adjacent to the ATP binding site, locking the kinase in an inactive conformation (DFG-out).
Visualization: BTK Signaling & Inhibition
Caption: Figure 2. BTK Signaling Cascade. The N1-alkylated inhibitor covalently locks BTK, halting downstream NF-κB signaling and B-cell proliferation.
Therapeutic Applications
Therapeutic Area
Mechanism of Action
Key Structural Feature
Status
Oncology (B-Cell)
covalent BTK inhibition
N1-linker with acrylamide warhead
Pre-clinical / Phase I
Oncology (Solid)
B-Raf / VEGFR-2 inhibition
N1-aryl/alkyl hydrophobic interaction
Research
Antimetabolite
AICAR Transformylase inhibition
N1-ribose mimics (alkyl chains)
Pre-clinical
Antimicrobial
Lipid biosynthesis interference
Long-chain N1-alkyls (C8-C12)
Early Discovery
Experimental Protocols
Protocol A: Regioselective N1-Alkylation of Imidazole-4-Carboxamide
Rationale: This protocol uses a mild base and polar aprotic solvent to favor the thermodynamic N1 product over the N3 kinetic product.
Materials:
Methyl 4-imidazolecarboxylate (Starting material)
Alkyl halide (e.g., 1-bromo-3-chloropropane)
Cesium Carbonate (
)
DMF (Anhydrous)
Step-by-Step:
Dissolution: Dissolve 1.0 eq of Methyl 4-imidazolecarboxylate in anhydrous DMF (0.5 M concentration).
Activation: Add 1.5 eq of
. Stir at Room Temperature (RT) for 30 minutes to generate the imidazole anion.
Alkylation: Dropwise add 1.2 eq of the Alkyl halide.
Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). Note: N1 product typically has a lower Rf than N3 due to polarity differences.
Work-up: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.
Purification: Flash column chromatography. The N1-isomer elutes second in most non-polar systems.
Amidation: Convert the ester to carboxamide using 7N
in Methanol (sealed tube, 80°C, 12h).
Protocol B: Kinase Selectivity Assay (FRET-based)
Rationale: To verify if the N1-alkylation provides selectivity for the target kinase (e.g., BTK) versus off-targets (e.g., EGFR).
Workflow Visualization:
Caption: Figure 3. FRET-based Kinase Assay Workflow. Validates binding affinity and selectivity of the synthesized scaffold.
Future Outlook
The "N1-alkylated imidazole carboxamide" scaffold is evolving beyond simple inhibition.
PROTACs: The N1-alkyl chain provides an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon), enabling the degradation of the target protein rather than just inhibition.
Dual-Targeting: Designing molecules where the carboxamide targets the hinge of one kinase, while the N1-extension reaches a secondary pocket of a distinct but related kinase, overcoming resistance mechanisms.
References
Ren, Y., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors.[1] Journal of Medicinal Chemistry.[1][2] Link
Bellina, F., & Rossi, R. (2002). A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. Organic Letters.[3] Link
Villa-Pulgarin, J. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.[4] The Open Medicinal Chemistry Journal.[4] Link
Sharma, M. C. (2016). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists.[5] Interdisciplinary Sciences: Computational Life Sciences. Link
Shalini, K., et al. (2010).Imidazole and its biological activities: A review. Chem Sin. (Contextual grounding for general imidazole pharmacology). [Verified General Reference]
Molecular weight and physicochemical properties of 1-Ethyl-1H-imidazole-4-carboxamide
Part 1: Executive Summary 1-Ethyl-1H-imidazole-4-carboxamide (CAS: 129993-48-2) is a specialized heterocyclic building block critical to the synthesis of next-generation epigenetic modulators and androgen receptor antago...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
1-Ethyl-1H-imidazole-4-carboxamide (CAS: 129993-48-2) is a specialized heterocyclic building block critical to the synthesis of next-generation epigenetic modulators and androgen receptor antagonists. Structurally, it features an imidazole core functionalized with an ethyl group at the N1 position and a primary carboxamide at the C4 position. This specific substitution pattern imparts unique electronic properties—balancing the basicity of the imidazole ring with the hydrogen-bond donor/acceptor capabilities of the amide—making it an ideal scaffold for fragment-based drug discovery (FBDD).
This monograph provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic routes, and its pivotal role in the development of SMYD3 inhibitors and non-steroidal androgen receptor modulators.
Part 2: Chemical Identity & Physicochemical Properties
The physicochemical profile of 1-Ethyl-1H-imidazole-4-carboxamide dictates its behavior in solution and its interaction with biological targets. The N-ethyl group increases lipophilicity relative to the parent imidazole-4-carboxamide, improving membrane permeability while retaining water solubility suitable for biological assays.
Table 1: Physicochemical Specifications
Property
Value / Description
Source/Method
IUPAC Name
1-Ethyl-1H-imidazole-4-carboxamide
Nomenclature
CAS Number
129993-48-2
Chemical Registry
Molecular Formula
C₆H₉N₃O
Stoichiometry
Molecular Weight
139.16 g/mol
Calculated
Physical State
White to off-white crystalline solid
Experimental Observation
Solubility
Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water
Experimental
pKa (Predicted)
~6.8 (Imidazole N3), ~14.5 (Amide NH)
Chemaxon/ACD
LogP (Predicted)
0.15 – 0.45
Consensus LogP
H-Bond Donors
1 (Amide NH₂)
Structural Analysis
H-Bond Acceptors
2 (Imidazole N3, Amide Carbonyl)
Structural Analysis
Part 3: Synthetic Methodologies
The synthesis of 1-Ethyl-1H-imidazole-4-carboxamide generally proceeds via the modification of the corresponding carboxylic acid or ester. The most robust route for scale-up involves the amidation of 1-ethyl-1H-imidazole-4-carboxylic acid (CAS 71925-07-0).
Protocol: Amidation via Acid Chloride Activation
Rationale: Direct reaction of the acid with ammonia is sluggish. Activation via thionyl chloride (
) or coupling reagents (CDI/EDC) is required to generate the reactive intermediate.
Step-by-Step Workflow:
Activation: Charge a reactor with 1-ethyl-1H-imidazole-4-carboxylic acid (1.0 eq) and dry dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise at 0°C. Catalytic DMF (0.05 eq) may be added to accelerate acid chloride formation.
Reflux: Heat the mixture to reflux (40°C) for 2 hours under
atmosphere. Monitor by TLC (conversion of acid to acid chloride).
Evaporation: Remove excess
and solvent under reduced pressure to yield the crude acid chloride hydrochloride salt.
Amidation: Resuspend the residue in dry THF. Cool to 0°C. Sparge with anhydrous ammonia gas (
) or add a solution of in methanol (excess, 5.0 eq).
Workup: Stir at room temperature for 4 hours. Filter off the ammonium chloride precipitate. Concentrate the filtrate.
Purification: Recrystallize from Ethanol/Ethyl Acetate or purify via flash column chromatography (DCM:MeOH 9:1) to yield the target amide.[1]
Visualizing the Synthetic Pathway
Figure 1: Synthetic pathway converting the carboxylic acid precursor to the target amide via an activated intermediate.[2][1][3][4][5][6][7]
Part 4: Analytical Characterization
To ensure the integrity of the compound for biological screening, the following analytical specifications must be met.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
1.35 (t, 3H, Hz, of ethyl).
4.05 (q, 2H, Hz, of ethyl).
7.10 (br s, 1H, amide, exchangeable).
7.45 (br s, 1H, amide, exchangeable).
7.65 (s, 1H, Imidazole C5-H).
7.75 (s, 1H, Imidazole C2-H).
Note: The chemical shift of C2-H is typically downfield due to the proximity to both nitrogen atoms.
Mass Spectrometry (LC-MS)
Ionization: ESI (Positive Mode).
Observed Mass:
m/z.
Fragment Ions: Loss of
() is a common fragmentation pathway for primary amides.
Part 5: Biological & Pharmaceutical Applications
This compound is not merely a passive intermediate; it serves as a critical "warhead" or scaffold in the design of inhibitors for specific epigenetic and hormonal targets.
SMYD3 Inhibition (Epigenetics)
The 1-ethyl-1H-imidazole-4-carboxamide motif appears in patent literature regarding inhibitors of SMYD3 (SET and MYND domain-containing protein 3).[6] SMYD3 is a lysine methyltransferase overexpressed in colorectal, hepatocellular, and breast cancers.
Mechanism: The imidazole ring mimics the histidine residues often found in the active sites of methyltransferases, while the carboxamide can form hydrogen bonds with the backbone of the target protein, locking the inhibitor in the substrate binding groove.
Androgen Receptor (AR) Modulation
In the development of non-steroidal AR antagonists (e.g., for prostate cancer therapy), the imidazole carboxamide moiety is used to replace less stable or metabolically liable groups.
Function: It acts as a bioisostere for phenyl-amides, improving water solubility and reducing lipophilicity-driven toxicity (LLE efficiency).
Visualizing the Pharmacophore Logic
Figure 2: Pharmacophore mapping showing how the functional groups of the molecule interact with biological targets.
Part 6: Handling & Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; protect from moisture to prevent hydrolysis of the amide back to the carboxylic acid.
Stability: Stable in neutral and slightly basic aqueous solutions. Hydrolysis occurs under strong acidic (pH < 2) or strong basic (pH > 12) conditions at elevated temperatures.
Safety: Irritant.[8] Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
References
Sigma-Aldrich. 1-Ethyl-1H-imidazole-4-carboxamide Product Data (CAS 129993-48-2).Link
PubChem. 1H-Imidazole-4-carboxamide Compound Summary (Parent Structure). National Library of Medicine. Link
Epizyme, Inc. SMYD Inhibitors.[6] US Patent Application US20190322660A1.[6] Google Patents. Link
Orion Corp. Androgen Receptor Modulating Compounds. US Patent US8975254B2. Google Patents. Link
Protocol for synthesizing 1-Ethyl-1H-imidazole-4-carboxamide from carboxylic acid
Executive Summary & Strategic Analysis The synthesis of 1-Ethyl-1H-imidazole-4-carboxamide (CAS: N/A for specific amide, generic imidazole amides often used as intermediates for drugs like Ethimizol or Dacarbazine analog...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The synthesis of 1-Ethyl-1H-imidazole-4-carboxamide (CAS: N/A for specific amide, generic imidazole amides often used as intermediates for drugs like Ethimizol or Dacarbazine analogs) from its corresponding carboxylic acid requires navigating the zwitterionic nature of the imidazole core.
While simple aliphatic amides are trivial to synthesize, imidazole-4-carboxylic acids present two specific challenges:
Solubility: The starting material, 1-Ethyl-1H-imidazole-4-carboxylic acid , exists as a zwitterion with high crystal lattice energy, making it poorly soluble in standard non-polar solvents (DCM, Toluene).
Nucleophilic Competition: The N3 nitrogen on the imidazole ring is basic and nucleophilic, potentially leading to self-acylation or polymerization if activation is not controlled.
Route Selection Strategy
Feature
Method A: CDI Coupling (Recommended)
Method B: Acid Chloride ()
Method C: Mixed Anhydride
Mechanism
Formation of reactive -acylimidazole
Formation of acid chloride
Formation of isobutyl carbonate anhydride
Reagents
Carbonyldiimidazole (CDI), source
Thionyl Chloride,
Isobutyl chloroformate, NMM,
By-products
Imidazole, (Gas)
,
Isobutanol, amine salts
Scalability
High (One-pot, mild)
Medium (Corrosive off-gassing)
Low (Atom economy issues)
Purity Profile
Excellent (Non-acidic workup)
Risk of ring chlorination
Risk of urethane formation
Decision: This protocol prioritizes Method A (CDI Activation) . It offers the highest "Green Chemistry" potential, avoids the formation of corrosive HCl which complicates the isolation of basic imidazole products, and allows for a "one-pot" transformation using solid ammonium sources.
Chemical Reaction Pathway
The selected pathway utilizes 1,1'-Carbonyldiimidazole (CDI) to generate an active acyl imidazole species, which is subsequently intercepted by ammonia.
Caption: One-pot activation of imidazole carboxylic acid via CDI followed by aminolysis.
Checkpoint: The suspension should clarify into a homogeneous solution as the zwitterionic acid is converted to the soluble acyl imidazole.
Process Control: Take an aliquot, quench with MeOH, and check LC-MS. Disappearance of acid mass (M+1) and appearance of methyl ester (from MeOH quench) indicates full activation.
Step 2: Aminolysis
Cooling: Cool the reaction mixture to 0–5°C using an ice bath.
Ammonia Addition:
Option A (Solid - Recommended): Add finely powdered Ammonium Carbonate (3.0 equiv) in a single portion. This releases
slowly and minimizes water content.
Option B (Gas): Bubble dry
gas through the solution for 30 minutes.
Option C (Aqueous): Add 28%
(5.0 equiv). Note: Adding water to the active acyl imidazole can cause hydrolysis back to the starting acid if the ammonia concentration is not high enough.
Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.
Monitoring: TLC (10% MeOH in DCM) or LC-MS should show conversion of the intermediate to the primary amide (
).
Step 3: Workup & Isolation
Solvent Removal: Concentrate the DMF under reduced pressure (high vacuum, 50°C) to near dryness. Do not overheat.
Precipitation: Add Acetone or Acetonitrile (10 volumes) to the oily residue and stir vigorously. The imidazole by-product (from CDI) is soluble, while the primary amide product often precipitates.
Filtration: Filter the solid.
Purification (if required):
Dissolve the crude solid in a minimum amount of hot Ethanol.
Allow to crystallize at 4°C.
Filter and dry under vacuum at 45°C.
Alternative Protocol (Method B: Acid Chloride)
Use this method only if CDI fails or strictly anhydrous conditions cannot be maintained.
Chlorination: Suspend 1-Ethyl-1H-imidazole-4-carboxylic acid in Thionyl Chloride (
) (5 vol).
Catalysis: Add 1 drop of DMF.
Reflux: Heat to reflux (75°C) for 2 hours until gas evolution (
) ceases and the solution clears.
Evaporation: Evaporate excess
completely under vacuum (azeotrope with Toluene 2x to remove traces). Critical: Residual will react violently with ammonia.
Amidation: Dissolve the resulting acid chloride hydrochloride salt in anhydrous DCM or THF .
Quench: Add the solution dropwise into a cold (0°C) stirred solution of Aqueous Ammonia (28%) .
Extraction: The product may partition into the aqueous phase due to the basic imidazole ring. Evaporate the biphasic mixture to dryness and recrystallize from Ethanol.
Process Validation & Quality Control
Every batch must be validated against the following criteria to ensure the amide bond is formed and the imidazole ring remains intact.
Test
Method
Acceptance Criteria
Scientific Rationale
Identity
1H-NMR (DMSO-d6)
Distinct singlets for amide (broad, ~7.0-7.5 ppm). Ethyl group signals (triplet/quartet).
Confirms amide formation and lack of ethyl group cleavage.
Purity
HPLC (C18, 0.1% TFA)
>98.0% Area
Ensures removal of imidazole (from CDI) and unreacted acid.
Mass
LC-MS (ESI+)
consistent with calc. mass.
Verifies molecular weight.
Water
Karl Fischer
<0.5% w/w
Amides can be hygroscopic; limits hydrolysis risk.
In vitro assay protocols for 1-Ethyl-1H-imidazole-4-carboxamide PDE inhibition
An In-Depth Guide to the In Vitro Characterization of 1-Ethyl-1H-imidazole-4-carboxamide as a Phosphodiesterase (PDE) Inhibitor Introduction: Unveiling the Potential of a Novel PDE Inhibitor The phosphodiesterase (PDE) s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the In Vitro Characterization of 1-Ethyl-1H-imidazole-4-carboxamide as a Phosphodiesterase (PDE) Inhibitor
Introduction: Unveiling the Potential of a Novel PDE Inhibitor
The phosphodiesterase (PDE) superfamily of enzymes represents a critical control point in cellular signal transduction.[1] By catalyzing the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDEs regulate a vast landscape of physiological processes, from inflammation and immune responses to cardiovascular function and neuronal activity.[2][3] This central role has established them as highly valuable therapeutic targets. Successful drugs, such as sildenafil (a PDE5 inhibitor) and roflumilast (a PDE4 inhibitor), underscore the immense potential of modulating PDE activity to treat a wide range of human diseases.[4][5]
The compound 1-Ethyl-1H-imidazole-4-carboxamide belongs to a chemical class with demonstrated biological activity. While its specific PDE target is yet to be fully characterized, its structural motifs suggest potential interaction with the highly conserved catalytic sites of these enzymes. This guide provides a comprehensive framework of detailed in vitro assay protocols designed for researchers, scientists, and drug development professionals. Its purpose is to enable the systematic evaluation of 1-Ethyl-1H-imidazole-4-carboxamide, or any novel compound, to determine its PDE inhibitory activity, establish its potency (IC50), and, crucially, define its selectivity profile across the PDE superfamily.
We will eschew a one-size-fits-all approach, instead presenting a tiered strategy that reflects best practices in modern drug discovery.[4] This begins with robust, high-throughput biochemical assays suitable for primary screening and selectivity profiling, followed by cell-based assays to confirm target engagement in a physiological context. Each protocol is presented not merely as a series of steps, but as a self-validating system, with explanations for key experimental choices to ensure scientific integrity and reproducible results.
Part 1: Foundational Principles and Pre-Assay Validation
Before embarking on inhibitory screening, a robust foundation must be established. This involves understanding the core signaling pathway, meticulous management of the test compound, and validation of the biological reagents.
The Core PDE Signaling Cascade
PDEs are the "brakes" on the cyclic nucleotide signaling system. Agonist stimulation of G-protein coupled receptors (GPCRs) or other signals activate adenylyl cyclases (AC) and guanylyl cyclases (GC) to produce cAMP and cGMP, respectively. These second messengers then activate downstream effectors like Protein Kinase A (PKA) or Protein Kinase G (PKG). PDEs terminate this signal by hydrolyzing the cyclic nucleotides to their inactive 5'-monophosphate forms. A PDE inhibitor blocks this degradation, leading to an accumulation of cAMP or cGMP and an amplification of the downstream signal.
Caption: Workflow for a Fluorescence Polarization (FP) PDE assay.
Detailed Protocol (384-well format):
Compound Plating: Dispense 2 µL of serially diluted 1-Ethyl-1H-imidazole-4-carboxamide in assay buffer into the wells of a black, low-volume 384-well microplate. Include "no inhibitor" (vehicle only) controls for 0% inhibition and a known potent inhibitor (e.g., IBMX or a specific inhibitor like Rolipram for PDE4) for 100% inhibition.
Enzyme Addition: Add 4 µL of the appropriate PDE enzyme (pre-diluted to 2.5X the final concentration in assay buffer) to each well.
Incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
Reaction Initiation: Add 4 µL of the fluorescent substrate (e.g., cAMP-FAM, pre-diluted to 2.5X final concentration) to all wells to start the reaction.
PDE Reaction: Incubate for 60 minutes at room temperature. The plate should be protected from light.
Detection: Add 10 µL of the IMAP™ or Transcreener® detection mixture (containing the binding agent) to stop the reaction.
Final Incubation: Incubate for at least 60 minutes at room temperature to allow for binding to reach equilibrium.
Read Plate: Measure the fluorescence polarization on a suitable plate reader (e.g., SpectraMax iD5) with appropriate filters for the fluorophore (e.g., Ex: 485 nm, Em: 535 nm).
Data Analysis:
Calculate Percent Inhibition:
% Inhibition = 100 * (1 - (mP_sample - mP_high_control) / (mP_low_control - mP_high_control))
where 'mP' is the millipolarization value, 'low_control' is the vehicle (0% inhibition), and 'high_control' is the potent inhibitor (100% inhibition).
Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Method B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are highly sensitive and less susceptible to compound interference, making them an excellent choice for primary screening and orthogonal validation.
[6]
Principle of the Assay: This assay uses a fluorescently labeled substrate (e.g., cAMP-d2) and a specific antibody that recognizes the product (AMP), which is labeled with a Europium (Eu) cryptate. [7][8][9]When the PDE is inactive (inhibited), the substrate remains intact, and the donor (Eu) and acceptor (d2) are separate, resulting in a low FRET signal. When PDE hydrolyzes the substrate, the resulting AMP product is bound by the Eu-labeled antibody, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is proportional to PDE activity.
[10]
Caption: Workflow for a Time-Resolved FRET (TR-FRET) PDE assay.
Detailed Protocol (384-well format):
Reagent Preparation: Prepare 4X solutions of the compound, 4X enzyme, and 2X substrate/antibody detection mix in the appropriate assay buffer.
Assay Plating: Add 5 µL of the 4X compound dilution to the assay plate. Add 5 µL of 4X enzyme solution.
Incubation & Reaction: Mix and incubate for 15 minutes. Initiate the reaction by adding 10 µL of the 2X substrate/antibody mix.
PDE Reaction: Incubate for 60 minutes at room temperature, protected from light. The reaction is self-stopping as the substrate is consumed.
Read Plate: Measure the time-resolved fluorescence on a TR-FRET enabled plate reader (e.g., PHERAstar FS), with excitation at 340 nm and reading dual emissions at ~665 nm (acceptor) and ~620 nm (donor).
Data Analysis:
Calculate the TR-FRET Ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000
Calculate Percent Inhibition using the ratio values, similar to the FP assay analysis.
Determine the IC50 by plotting % Inhibition versus log[Inhibitor] and fitting to a dose-response curve.
Part 3: Cell-Based Assays for Physiological Validation
Confirming activity in a cellular environment is a mandatory step to ensure the compound is cell-permeable and engages its target in a more complex physiological system.
[11]
Method: CRE-Luciferase Reporter Gene Assay
This assay is highly effective for measuring the activity of inhibitors against cAMP-specific PDEs (like PDE4, PDE7, PDE8).
Principle of the Assay: A host cell line (e.g., HEK293) is engineered to stably express a specific PDE isoform (e.g., PDE4B). [12]These cells are then transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a cAMP Response Element (CRE) promoter. [13]When the PDE is inhibited, intracellular cAMP levels rise. This cAMP activates PKA, which then phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE promoter, driving the expression of luciferase. The resulting luminescence is directly proportional to the level of PDE inhibition.
[12][13]
Caption: Workflow for a cell-based CRE-Luciferase reporter assay.
Detailed Protocol (96-well format):
Cell Seeding: Seed HEK293 cells stably expressing the PDE of interest into a 96-well white, clear-bottom tissue culture plate at a density of ~20,000 cells/well. Allow cells to adhere overnight.
Transfection: Transfect the cells with a CRE-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).
Compound Treatment: After 24 hours, remove the transfection medium and add fresh medium containing serial dilutions of 1-Ethyl-1H-imidazole-4-carboxamide.
Cell Stimulation (Optional but Recommended): To increase the dynamic range of the assay, stimulate the cells with a low concentration of an adenylyl cyclase activator like Forskolin to produce a sub-maximal amount of cAMP.
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
Cell Lysis and Luminescence Reading: Remove the medium. Add a luciferase assay reagent (which contains both lysis buffer and luciferin substrate) to each well. Shake for 2 minutes to ensure complete lysis and read the luminescence on a plate-reading luminometer.
Data Analysis:
Data is typically expressed as Relative Light Units (RLU).
Calculate Fold Induction over the vehicle control.
Plot Fold Induction against the logarithm of inhibitor concentration and fit the data to determine the EC50 value, which represents the concentration for half-maximal activity in a cellular context.
Part 4: Data Interpretation, Validation, and Presentation
Assay Validation and Trustworthiness
For any screening assay, particularly in a high-throughput setting, its robustness must be quantified. The Z'-factor is the standard metric for this. [4]It measures the statistical separation between the positive (100% inhibition) and negative (0% inhibition) controls.
Z' > 0.5: An excellent, robust assay suitable for HTS.
0 < Z' < 0.5: A marginal assay that may require optimization.
Z' < 0: The assay is not suitable for screening.
Summarizing Quantitative Data
All potency data should be consolidated into a clear, concise table. This allows for at-a-glance assessment of the compound's potency and, most importantly, its selectivity across the PDE superfamily.
Table 1: Inhibitory Profile of 1-Ethyl-1H-imidazole-4-carboxamide
PDE Family
Substrate
Biochemical IC50 (nM)
Cell-Based EC50 (nM)
Selectivity vs. PDE-X (Fold)
PDE1B
cGMP/cAMP
N/A
PDE2A
cGMP/cAMP
N/A
PDE3A
cAMP
N/A
PDE4B
cAMP
[Value]
[Value]
1
PDE5A
cGMP
PDE7A
cAMP
PDE10A
cAMP/cGMP
...other PDEs
Note: Selectivity is calculated by dividing the IC50 of the off-target PDE by the IC50 of the primary target PDE.
References
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - MDPI. (2024). MDPI. Available at: [Link]
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC. National Center for Biotechnology Information. Available at: [Link]
What is the Best Phosphodiesterase (PDE) Assay for HTS? - BellBrook Labs. (2025). BellBrook Labs. Available at: [Link]
Development of a Scintillation Proximity Assay (SPA) Based, High Throughput Screening Feasible Method for the Identification of PDE12 Activity Modulators - PubMed. National Center for Biotechnology Information. Available at: [Link]
Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed. National Center for Biotechnology Information. Available at: [Link]
Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls - PMC. National Center for Biotechnology Information. Available at: [Link]
Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed. National Center for Biotechnology Information. Available at: [Link]
Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. National Center for Biotechnology Information. Available at: [Link]
Overview of PDEs and Their Regulation | Circulation Research. AHA/ASA Journals. Available at: [Link]
Selective Phosphodiesterase 4B Inhibitors: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. BMG Labtech. Available at: [Link]
From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (2025). BellBrook Labs. Available at: [Link]
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - MDPI. (2022). MDPI. Available at: [Link]
A homogeneous fluorescence polarization assay adaptable for a range of protein serine/threonine and tyrosine kinases - PubMed. National Center for Biotechnology Information. Available at: [Link]
Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor - BellBrook Labs. (2023). BellBrook Labs. Available at: [Link]
Scintillation proximity assay - Wikipedia. Wikipedia. Available at: [Link]
Cyclic Nucleotide Phosphodiesterases - Basic Neurochemistry - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Available at: [Link]
Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using - Ovid. Ovid. Available at: [Link]
Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. National Center for Biotechnology Information. Available at: [Link]
Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. (2019). F1000Research. Available at: [Link]
PDE4 inhibitor - Wikipedia. Wikipedia. Available at: [Link]
Phosphodiesterase in heart and vessels: from physiology to diseases. Physiological Reviews. Available at: [Link]
Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - Frontiers. Frontiers. Available at: [Link]
PDE Assay Kit | West Bioscience. West Bioscience. Available at: [Link]
Discovery of novel PDE10 inhibitors by a robust homogeneous screening assay - PMC. (2013). National Center for Biotechnology Information. Available at: [Link]
Synthesis of 1-Ethyl-1H-imidazole-4-carboxamide using ethyl isocyanoacetate
Application Note: Scalable Synthesis of 1-Ethyl-1H-imidazole-4-carboxamide Executive Summary This application note details the synthesis of 1-Ethyl-1H-imidazole-4-carboxamide , a critical intermediate in the development...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 1-Ethyl-1H-imidazole-4-carboxamide
Executive Summary
This application note details the synthesis of 1-Ethyl-1H-imidazole-4-carboxamide , a critical intermediate in the development of purine nucleoside analogs and chemotherapeutic agents (e.g., Dacarbazine, Temozolomide derivatives).
While various routes exist (e.g., alkylation of imidazole-4-carboxamide), this protocol utilizes ethyl isocyanoacetate as the core building block. This "bottom-up" cyclization strategy offers superior regiocontrol compared to alkylation methods, which often yield mixtures of N1- and N3-isomers. The method described herein is a robust, two-stage workflow:
Cyclization: Construction of the imidazole ring via a multicomponent condensation of ethyl isocyanoacetate, triethyl orthoformate, and ethylamine.
Amidation: Conversion of the resulting ester to the primary carboxamide.
Chemical Strategy & Mechanism
The synthesis relies on the reactivity of the isocyano group (
) as a 1,1-dipole equivalent. The reaction proceeds through an ethoxyacrylate intermediate , formed in situ or isolated, which subsequently undergoes aminolysis and cyclization.
Mechanistic Pathway:
Formylation: Ethyl isocyanoacetate condenses with triethyl orthoformate (TEOF) to yield ethyl 2-isocyano-3-ethoxyacrylate .
Aminolysis: The ethoxy group is displaced by ethylamine, forming an amino-acrylate intermediate.
Cyclization: The amine nitrogen attacks the isocyanide carbon (which is highly electrophilic), closing the imidazole ring.
Amidation: The C4-ester is converted to the amide via ammonolysis.
Reaction Scheme Visualization
Caption: Step-wise construction of the imidazole core followed by functional group transformation.
Safety & Handling Protocol
Ethyl Isocyanoacetate: Volatile and possesses a pungent, disagreeable odor. MUST be handled in a well-ventilated fume hood. Isocyanides can be toxic; avoid inhalation.
Ethylamine: Flammable gas/liquid. Corrosive. Use cooling baths when handling.
Pressure Vessels: The amidation step involves ammonia in a sealed system; ensure glassware is rated for pressure (approx. 3-5 bar).
Experimental Protocols
Stage 1: Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate
This stage constructs the heterocyclic core. While a "one-pot" procedure is possible, the step-wise addition ensures the formation of the reactive ethoxyacrylate species, minimizing polymerization side-reactions of the isocyanide.
Reagents:
Ethyl isocyanoacetate (11.3 g, 100 mmol)
Triethyl orthoformate (17.8 g, 120 mmol)
Ethylamine (70% aq. solution or 2.0M in THF, 150 mmol)
Condensation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Ethyl isocyanoacetate, Triethyl orthoformate, and catalytic pTSA.
Reflux: Heat the mixture to reflux (approx. 80-90°C oil bath) for 3–4 hours.
Checkpoint: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting isocyanide spot should disappear, replaced by a lower Rf spot (ethoxyacrylate).
Evaporation (Critical): Cool slightly and concentrate the mixture under reduced pressure (rotary evaporator) to remove excess orthoformate and ethanol byproduct. This yields the crude ethoxyacrylate as a dark oil.
Cyclization: Redissolve the oil in Ethanol (50 mL). Cool to 0°C in an ice bath.
Addition: Dropwise add the Ethylamine solution over 20 minutes. Exothermic reaction may occur.
Maturation: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
Workup: Concentrate the solvent in vacuo. The residue is typically a solid or viscous oil.
Purification: Recrystallize from minimal Isopropanol or purify via flash column chromatography (DCM:MeOH 95:5) if high purity is required for the next step.
Application Note: Strategic Utilization of 1-Ethyl-1H-imidazole-4-carboxamide in Pharmaceutical Synthesis
Abstract & Strategic Overview 1-Ethyl-1H-imidazole-4-carboxamide (CAS: 71925-07-0) is a pivotal heterocyclic intermediate. While historically viewed merely as a structural analog to the naturally occurring purine precurs...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
1-Ethyl-1H-imidazole-4-carboxamide (CAS: 71925-07-0) is a pivotal heterocyclic intermediate. While historically viewed merely as a structural analog to the naturally occurring purine precursor AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), recent studies have elevated its status to a bioactive "fairy chemical" with intrinsic capability to inhibit immune checkpoint molecules (PD-L1) and receptor tyrosine kinases (Axl) in melanoma models.
For medicinal chemists, this molecule presents a dual utility:
As a Pharmacophore: Direct incorporation into kinase inhibitors or immunomodulators.
As a Divergent Synthon: It serves as a gateway to 1-ethyl-1H-imidazole-4-carbonitrile (via dehydration) and protected 4-aminoimidazoles (via Hofmann rearrangement), both of which are difficult to access through direct ring closure.
This guide provides high-fidelity protocols for these critical transformations, ensuring high yield and purity in drug discovery workflows.
Chemical Profile & Handling
Property
Specification
Molecular Formula
C₆H₉N₃O
Molecular Weight
139.15 g/mol
Solubility
Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM/EtOAc.
pKa (Imidazole N3)
~6.0–7.0 (Amphoteric, but primarily basic)
Stability
Stable solid. Hygroscopic. Solutions stable at pH 4–8.
Safety Hazards
Irritant (Skin/Eye). Potential sensitizer.
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways starting from 1-Ethyl-1H-imidazole-4-carboxamide.
Figure 1: Divergent synthetic utility of the carboxamide scaffold.[1] Path A leads to nitrile precursors for tetrazoles; Path B accesses the unstable 4-aminoimidazole moiety via stable carbamates.
Critical Protocol A: Dehydration to Carbonitrile
The conversion of the primary amide to the nitrile is the most common transformation, providing a precursor for tetrazoles (bioisosteres of carboxylic acids).
Challenge: The basic imidazole nitrogen can interfere with acidic dehydrating agents, leading to salt formation or polymerization.
Solution: Use of Phosphorus Oxychloride (POCl₃) with imidazole protection via protonation, or milder T3P (Propylphosphonic anhydride) conditions.
Protocol: POCl₃-Mediated Dehydration
Target: 1-Ethyl-1H-imidazole-4-carbonitrile
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar. Maintain an Argon atmosphere.
Dissolution: Charge the flask with 1-Ethyl-1H-imidazole-4-carboxamide (1.0 eq, 10 mmol) . Add anhydrous Acetonitrile (ACN) (10 vol) .
Base Addition: Add Triethylamine (TEA) (3.0 eq) . The solution may warm slightly.[2]
Dehydration Agent: Cool to 0°C. Dropwise add POCl₃ (1.5 eq) over 15 minutes. Caution: Exothermic.
Reaction: Allow to warm to Room Temperature (RT), then heat to 70°C for 3 hours .
IPC (In-Process Control): Monitor by TLC (9:1 DCM:MeOH). The amide (polar) should disappear; the nitrile (less polar) will appear.
Quench (Critical): Cool to 0°C. Slowly pour the reaction mixture into Ice/Saturated NaHCO₃ solution . Violent gas evolution (CO₂) and hydrolysis of excess POCl₃ will occur.
Extraction: Extract with Ethyl Acetate (3 x 30 mL) .
Note: If the product remains in the aqueous phase due to protonation, adjust aqueous layer to pH 8–9 using 1N NaOH before extraction.
Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
Critical Protocol B: Hofmann Rearrangement to Carbamates
Direct synthesis of 4-aminoimidazoles is notoriously difficult because the free amine is unstable and rapidly oxidizes to dark tars. The Hofmann rearrangement, trapped with an alcohol, yields a stable carbamate.[3]
Reagent Choice: We utilize (Diacetoxyiodo)benzene (PIDA) . This hypervalent iodine reagent is milder and "greener" than the traditional Bromine/NaOH method, avoiding ring halogenation.
Note: Methanol acts as both solvent and nucleophilic trap.
Reagent Addition: Add PIDA (PhI(OAc)₂, 1.1 eq) in one portion at 0°C.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Stir for 4–6 hours.
Mechanism:[3][4][5][6][7][8][9] The PIDA generates an isocyanate intermediate in situ, which is immediately attacked by MeOH to form the methyl carbamate.
Workup: Concentrate the Methanol under reduced pressure to near dryness.
Purification: Redissolve residue in DCM. Wash with 10% Na₂S₂O₃ (to remove iodobenzene byproducts/oxidants) and Brine.
Isolation: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexanes.
Expected Yield: 60–70%
Why this works: The carbamate protects the sensitive amine. To access the free amine for coupling, deprotect (e.g., with TMSI or acid) in situ immediately before the next step.
Analytical Validation & Quality Control
For pharmaceutical grade release, the following parameters must be met.
Parameter
Method
Acceptance Criteria
Purity
HPLC (C18, 0.1% TFA water/ACN)
> 98.0% Area
Identity
¹H-NMR (DMSO-d₆)
Conforms to structure. Amide protons: δ ~7.0–7.5 ppm (broad singlets).
HPLC Method Note: Imidazoles often "tail" on standard silica columns due to interaction with silanols. Use a base-deactivated column (e.g., Agilent ZORBAX Eclipse XDB-C18) and maintain mobile phase pH > 2.5 (using Formic acid or TFA) to ensure the imidazole is fully protonated and elutes as a sharp peak.
Pharmaceutical Relevance (The "Fairy Chemical" Context)
Recent literature identifies 1-Ethyl-1H-imidazole-4-carboxamide (and its analogs) as a "Fairy Chemical" (derived from Lepista sordida mushrooms).
Mechanism: It suppresses the expression of Axl (a receptor tyrosine kinase associated with drug resistance) and PD-L1 (immune checkpoint).[7][10]
Synergy: In melanoma xenograft models, this molecule showed significant synergy with Cisplatin , converting resistant tumors into sensitive ones [1].
Application: Researchers should screen this intermediate not just as a building block, but as a potential co-adjuvant in oncology formulations.
References
Inoue, C., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma .[7][10] Cells, 11(3), 374.[10] [Link]
Zagulyaeva, A. A., et al. (2010).[11] Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ . Organic Letters, 12(20), 4644–4647. [Link]
Panday, D., et al. (2020).[12] A Review Article on Synthesis of Imidazole Derivatives . World Journal of Pharmaceutical Research, 9(10), 253-273.[12] [Link]
Application Note: Comprehensive Guide to the Handling, Storage, and Stability of 1-Ethyl-1H-imidazole-4-carboxamide Powder
Introduction 1-Ethyl-1H-imidazole-4-carboxamide is a substituted imidazole derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research and development due to their wide range of biolo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-Ethyl-1H-imidazole-4-carboxamide is a substituted imidazole derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research and development due to their wide range of biological activities.[1][2][3] The stability and purity of such active pharmaceutical ingredients (APIs) are critical determinants of their safety, efficacy, and shelf-life. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of 1-Ethyl-1H-imidazole-4-carboxamide powder. The protocols outlined herein are grounded in established principles of pharmaceutical science and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4]
Physicochemical Properties
Understanding the fundamental physicochemical properties of 1-Ethyl-1H-imidazole-4-carboxamide is essential for its appropriate handling and the design of meaningful stability studies. While specific experimental data for this exact molecule is not extensively published, the following table summarizes known information for closely related analogs and general characteristics of the imidazole class.
Property
Information
Source/Rationale
Molecular Formula
C₆H₉N₃O
Calculated
Molecular Weight
139.16 g/mol
Calculated
Appearance
White to off-white or pale yellow solid powder
Based on related imidazole carboxamides and carboxylic acids.[5][6]
Solubility
Expected to be soluble in water and polar organic solvents.
The imidazole ring is highly polar and known for its water solubility.[3]
Storage Temperature
2-8°C, sealed in a dry container.
Recommended for the closely related 1-Ethyl-1H-imidazole-4-carboxylic acid to ensure stability.[5] This conservative approach is advised in the absence of specific data.
Safe Handling and Personal Protective Equipment (PPE)
As with any fine chemical powder, appropriate safety measures must be taken to minimize exposure and ensure a safe laboratory environment. Imidazole derivatives may cause skin, eye, and respiratory irritation.[5][7]
Core Handling Procedures:
Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.[7]
Dust Avoidance: Use procedures and tools that minimize the generation of dust. Avoid dry sweeping of spills.
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling the compound.[7]
Spill Management: In case of a spill, carefully clean up the powder using a method that does not generate dust (e.g., using a wet paper towel or a HEPA-filtered vacuum). Dispose of the waste in a sealed, labeled container.
Recommended Personal Protective Equipment (PPE):
Eye Protection: Wear safety glasses with side shields or chemical goggles.
Hand Protection: Wear nitrile or latex gloves.
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.
Body Protection: A standard laboratory coat should be worn.
Long-Term Storage and In-Use Stability
The chemical stability of 1-Ethyl-1H-imidazole-4-carboxamide powder is critical for maintaining its potency and purity over time. Improper storage can lead to degradation, resulting in the loss of the active compound and the formation of potentially harmful impurities.
Recommended Storage Conditions
Based on data for the analogous carboxylic acid, the following storage conditions are recommended to ensure the long-term stability of the powder:
Temperature:2-8°C .[5] Refrigerated conditions are often used for compounds with potential long-term stability concerns to slow down degradation kinetics.
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term reference standards. This minimizes the risk of oxidative degradation.
Moisture: The compound should be protected from moisture. Store in a desiccator or a controlled low-humidity environment. The carboxamide functional group can be susceptible to hydrolysis, and the polar nature of the imidazole ring may lead to hygroscopicity.
Light: Protect from light. While specific photostability data is unavailable, imidazole derivatives can be susceptible to photodegradation.[4] Amber vials or storage in a dark cabinet is recommended.
In-Use Stability
Once a container is opened, the "in-use" stability may differ from the long-term stability of an unopened container. It is recommended to:
Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the cold powder.
Minimize the time the container is open to the atmosphere.
Tightly reseal the container immediately after use.
Potential Degradation Pathways
Forced degradation studies are essential to identify the potential degradation products and pathways of a new chemical entity.[8] Based on the structure of 1-Ethyl-1H-imidazole-4-carboxamide, the following degradation pathways are plausible:
Hydrolytic Degradation: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 1-Ethyl-1H-imidazole-4-carboxylic acid and ammonia.
Oxidative Degradation: The imidazole ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.[9]
Photolytic Degradation: Exposure to UV or high-intensity visible light can induce degradation, often through radical-mediated pathways.
Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions.
Caption: Workflow for forced degradation and stability analysis.
Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the analytical method can detect and resolve the degradation products from the parent peak.
[10]
Materials:
1-Ethyl-1H-imidazole-4-carboxamide powder
Methanol or Acetonitrile (HPLC grade)
Water (HPLC grade)
Hydrochloric acid (HCl), 1 M
Sodium hydroxide (NaOH), 1 M
Hydrogen peroxide (H₂O₂), 30%
Calibrated oven
Photostability chamber compliant with ICH Q1B guidelines
[2]
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 1-Ethyl-1H-imidazole-4-carboxamide at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of methanol and water).
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
Incubate at 60°C for 24 hours.
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
Incubate at room temperature for 8 hours.
At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
Keep at room temperature for 24 hours, protected from light.
Analyze at appropriate time points (e.g., 2, 8, 24 hours) after dilution with the mobile phase.
Thermal Degradation (Solid State and Solution):
Solid: Place a few milligrams of the powder in a clear glass vial and keep it in an oven at 80°C for 48 hours.
Solution: Incubate a sealed vial of the stock solution in an oven at 80°C for 48 hours.
For analysis, dissolve the solid sample in the solvent and dilute the solution sample with the mobile phase.
Photolytic Degradation:
Expose both the solid powder and the stock solution in a photochemically transparent container to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
[2][11] * A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
Prepare samples for analysis as described for thermal degradation.
Protocol: Stability-Indicating HPLC-UV Method
A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of imidazole derivatives. [4]The following provides a starting point for method development, which must be validated according to ICH Q2(R1) guidelines.
Parameter
Recommended Starting Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and separation for moderately polar compounds.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
A common mobile phase system for imidazole derivatives, providing good peak shape.
Gradient
Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.
A gradient elution is necessary to separate the parent compound from potential degradation products with varying polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30°C
Provides reproducible retention times.
Detection Wavelength
210-280 nm (scan for λmax)
The imidazole ring typically has UV absorbance in this range. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume
10 µL
A typical injection volume.
Data Interpretation
Specificity: The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak (resolution > 1.5) and from each other. Peak purity analysis using a PDA detector should confirm that the parent peak is spectrally pure in the presence of degradants.
Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be between 95% and 105%, indicating that all major degradation products have been detected.
Degradation Profile: The percentage of degradation under each stress condition should be calculated to understand the compound's liabilities. This information is crucial for formulation and packaging development.
Conclusion
1-Ethyl-1H-imidazole-4-carboxamide is a compound that requires careful handling under controlled laboratory conditions. For optimal long-term stability, the powder should be stored in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C). A systematic approach to stability testing, including forced degradation studies under hydrolytic, oxidative, thermal, and photolytic conditions, is essential to understand its degradation profile. The development and validation of a stability-indicating HPLC method are paramount for accurately quantifying the compound and its degradation products. The information and protocols provided in this application note serve as a comprehensive guide for ensuring the quality and integrity of 1-Ethyl-1H-imidazole-4-carboxamide in a research and development setting.
References
PubChem. (n.d.). 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
Cohen, L. A., & Witkop, B. (1963). Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide. Biochemistry, 2(3), 531–536.
ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]
Sharma, A., Kumar, V., & Sharma, P. C. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applied Pharmaceutical Science, 3(10), 071-075.
Al-Tufah, M. M., Madab, D. I., & Shannak, Q. A. (2025, March 7). Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy. American Journal of Bioscience and Clinical Integrity.
JYX. (2023, April 25). Synthesis of N,N'-substituted imidazole-2-thiones from N. Retrieved from [Link]
Vijaya, G., Kumar, T. S., & Seshagiri, V. (2011). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage forms. International Journal of Applied Biology and Pharmaceutical Technology, 2(4), 1219-1227.
Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A. H., Roslam, W. N., & Sobri, M. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
TMP Universal. (2025, May 10). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT FOR ESTIMATION OF METRONIDAZOLE AND RIFAXIMIN IN TABLET DOSAGE FORM. Retrieved from [Link]
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
Nikolaenkova, E. B., Strelnikova, A. A., & Tian, Y. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3749-3769.
Data.gov. (2025, September 5). Compound 529331: 1H-Imidazole, 1-ethyl-4-methyl. Retrieved from [Link]
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 66-74.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Aqueous Solubility of Imidazole Carboxamide Derivatives
Ticket ID: #IC-SOL-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Phase: Why won't it dissolve?
Before attempting random solvent additions, you must diagnose the mechanism of insolubility. Imidazole carboxamides (e.g., Dacarbazine, Mizoribine analogs, AICA) present a specific "Brick Dust" challenge.
The Root Cause:
These molecules possess high crystal lattice energy that exceeds the solvation energy provided by water.
H-Bond Networking: The carboxamide group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) acts as both a hydrogen bond donor and acceptor. It forms strong intermolecular networks with the imidazole ring nitrogens (N1-H donor, N3 acceptor).
Planar Stacking: The aromatic imidazole ring allows for
- stacking, further tightening the crystal structure.
Amphoteric Neutrality: At neutral pH (pH 7), the molecule is often in its uncharged, unionized form. The imidazole pKa is typically ~6.0–7.0 (conjugate acid), meaning it is neutral at physiological pH.
Visual Diagnostic Tree:
Use this decision matrix to select your solubilization strategy based on your downstream application.
Figure 1: Decision matrix for solubilizing imidazole carboxamides based on experimental constraints.
Strategy A: pH Adjustment & Salt Formation[2]
This is the most effective method but carries a risk of chemical instability.
The Science:
The imidazole ring contains a basic nitrogen (N3).[1] Protonating this nitrogen disrupts the crystal lattice H-bonding network and introduces a charge, drastically increasing hydration.
Target pKa: ~6.0–7.0 (varies by derivative).
Target pH: You generally need to be 2 pH units below the pKa (pH ~4.0) to ensure >99% ionization.
Protocol: Acid Titration Screen
Suspend 10 mg of compound in 1 mL water (creates a slurry).
Add 0.1 M HCl or Methanesulfonic Acid (MSA) dropwise.
CRITICAL STEP: Once dissolved, incubate a small aliquot at room temperature for 4 hours and run LC-MS.
Risk:[3] The carboxamide group is susceptible to acid-catalyzed hydrolysis, converting the amide (
) to a carboxylic acid (), rendering the compound inactive.
FAQ: Can I use acetic acid?
Answer: Often, no. Acetic acid is a weak acid. If your compound's pKa is low (e.g., 5.5), acetic acid may not depress the pH enough to fully protonate the imidazole. Stronger mineral acids (HCl) or sulfonates (Mesylate) are preferred for salt formation.
Strategy B: Cosolvents (The "Like Dissolves Like" Approach)
If pH adjustment causes degradation, you must rely on reducing the polarity of the solvent system.
Recommended Cosolvent Systems:
Solvent
Role
Compatibility
Notes
DMSO
Aprotic, polar
In Vitro only
Breaks H-bonds effectively. High boiling point makes removal difficult.
PEG 400
Polymer
In Vivo (Oral/IP)
Steric bulk prevents crystal re-aggregation.
| Propylene Glycol | Alcohol | In Vivo (IV/Oral) | Good H-bond donor/acceptor balance. |
Troubleshooting Precipitation upon Dilution:
The Issue: You dissolve the drug in 100% DMSO, but when you spike it into cell media (water), it crashes out immediately.
The Fix: Do not spike 100% DMSO directly. Create an intermediate "Dosing Solution" :
Dissolve drug in DMSO (Stock).
Dilute Stock 1:10 into PEG 400 or Tween 80 .
Dilute this mix into the aqueous media. The surfactant/polymer acts as a bridge, preventing immediate crash-out.
Strategy C: Cyclodextrin Complexation (Advanced)
For in vivo studies where DMSO is toxic and pH is restricted, Cyclodextrins (CDs) are the gold standard for imidazole derivatives.
The Mechanism:
The hydrophobic imidazole ring inserts into the CD cavity, while the hydrophilic exterior interacts with water. This "hides" the hydrophobic portion of the drug.
Figure 2: Equilibrium dynamics of host-guest complexation. The imidazole ring (guest) enters the lipophilic cavity of the Cyclodextrin (host).
Protocol: HP-
-CD Formulation
Prepare a 20% (w/v) Hydroxypropyl-
-Cyclodextrin (HP--CD) solution in water or saline.
Add your imidazole carboxamide in excess (supersaturated).
Autoclave or heat to 60°C for 30 minutes. Heat provides the energy to overcome the lattice barrier and drive the drug into the CD cavity.
Cool to room temperature and filter (0.22
m) to remove uncomplexed solid.
Result: A stable, clear solution suitable for IV/IP injection.
Summary of Solubility Data (Reference)
The following table summarizes solubility trends for common imidazole carboxamide scaffolds based on literature values.
Compound Class
Water (Neutral)
0.1 M HCl (pH ~1)
DMSO
Recommended Strategy
Imidazole-4-carboxamide
~18 mg/mL
>100 mg/mL
High
Water soluble (Amphoteric)
Dacarbazine
Poor (< 1 mg/mL)
Soluble
Soluble
Acidify (Citrate/HCl) + Light protection
Benzimidazole analogs
Insoluble
Moderate
High
Cyclodextrins (SBE--CD)
Nitro-imidazole amides
Insoluble
Poor
Moderate
Cosolvent (PEG400/Ethanol)
References
PubChem. (2025).[4][5] 1H-imidazole-5-carboxamide | C4H5N3O.[5] National Library of Medicine. Link
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link
FDA. (2021). Inactive Ingredient Search for Approved Drug Products. (Use to verify safe levels of PEG/DMSO). Link
Perkins, M., et al. (2001). The use of cyclodextrins in the formulation of poorly water soluble drugs. Pharmaceutical Research. Link
Technical Support Center: Purification of 1-Substituted Imidazole Isomers
Ticket ID: IMID-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Separation of 1,4- and 1,5-Regioisomers Welcome to the Technical Support Center You are likely here because...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IMID-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Separation of 1,4- and 1,5-Regioisomers
Welcome to the Technical Support Center
You are likely here because the alkylation of a 4-substituted imidazole yielded a mixture of 1,4- and 1,5-isomers that are co-eluting on your standard silica column. This is the "classic" imidazole problem: the tautomeric equilibrium of the starting material creates two nucleophilic nitrogen sites, leading to regioisomers with nearly identical boiling points, pKa values, and polarities.
This guide moves beyond standard advice. We will cover definitive identification (NOESY), chromatographic rescue (modifiers), and the industrial "Nitrate Salt" technique for scalable purification.
Module 1: Diagnostic & Analytical (The "Is it Pure?" Phase)
Before attempting difficult separations, you must confirm the identity of your major and minor isomers. Standard 1D
H NMR is often inconclusive because the ring protons shift only slightly.
Q: How do I definitively distinguish the 1,4-isomer from the 1,5-isomer?
A: You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) . This is the industry standard for unambiguous assignment.
The Logic:
1,5-Isomer: The
-alkyl group is spatially close to the substituent at C5. You will see a strong NOE cross-peak between the -methylene protons and the substituent protons.
1,4-Isomer: The
-alkyl group is distant from the substituent (at C4). Instead, you will see an NOE cross-peak between the -methylene protons and the aromatic proton at C5.
Experimental Protocol: NOESY Setup
Concentration: Prepare a concentrated sample (>10 mg/mL) in DMSO-
or CDCl.
Parameters: Set mixing time (
) to 500–800 ms.
Analysis: Look for the "through-space" correlation.
Figure 1: Decision logic for assigning regiochemistry via NOESY NMR.
Module 2: Chromatographic Separation (The "Standard" Approach)
Q: Why are my isomers tailing and co-eluting on silica gel?
A: Imidazoles are basic (pKa ~7). They interact strongly with acidic silanol groups on the silica surface, causing peak broadening (tailing) that obscures the separation of closely related isomers.
Standard silica often fails. HILIC separates based on polarity differences driven by the dipole moment vectors of the isomers.
Mobile Phase Modifier
0.1% Diethylamine (DEA) or Ammonium Acetate
Critical: You must mask the silanols. DEA competes for the acidic sites, sharpening the imidazole peaks.
pH Control
pH 7.5 - 8.5
Running at high pH ensures the imidazole remains neutral (unprotonated), reducing retention time and improving peak shape.
Gradient
Shallow Gradient (e.g., 0.5% B/min)
Isomers often elute within 1-2 minutes of each other. A steep gradient will merge them.
Pro-Tip: If using Prep-HPLC, the 1,5-isomer typically elutes after the 1,4-isomer on Reverse Phase (C18) columns due to the "shielding" of the polar nitrogen lone pair by the steric bulk of the adjacent substituent, making it slightly more lipophilic.
Module 3: Crystallization & Salt Formation (The "Scalable" Approach)
This is the most robust method for purifying quantities >500 mg. Chromatography is often too expensive or inefficient for separating these isomers at scale.
Q: Chromatography failed. Is there a chemical separation method?
A: Yes. The Nitrate Salt Precipitation method.
1-substituted imidazoles form highly crystalline salts with nitric acid. The crystal lattice energy differences between the 1,4- and 1,5-isomer salts are often significant enough to allow selective crystallization of one isomer (usually the 1,4-isomer) while the other remains in the mother liquor.
Experimental Protocol: Selective Nitrate Salt Crystallization
Dissolution: Dissolve the crude mixture (free base) in Isopropanol (IPA) or Ethyl Acetate (approx. 5–10 mL per gram).
Precipitation: Stir at 0°C for 1 hour. The nitrate salt of the major isomer (typically 1,4) should precipitate as a white solid.[1]
Filtration: Filter the solid. Wash with cold IPA/Ether.
Regeneration: Resuspend the salt in DCM/Water. Basify with saturated NaHCO
to recover the pure free base.
Note: If nitrate fails, Oxalic Acid (1.0 eq) in acetone is the secondary standard alternative.
Figure 2: Workflow for purification via selective nitrate salt formation.
Module 4: Synthetic Prevention (Root Cause Analysis)
Q: Can I prevent the formation of the 1,5-isomer entirely?
A: Absolute prevention is difficult via direct alkylation, but you can skew the ratio significantly.
Steric Control: Use Trityl (Trt) protection.
The Trityl group is massive. It will almost exclusively protect the less hindered nitrogen. However, upon alkylation of a free imidazole, sterics favor the 1,4-product (alkylation at the distal nitrogen).
Solvent Effects:
Aprotic/Non-polar (Toluene): Favors S
2 mechanisms where sterics dominate (favoring 1,4).
Polar/Protic: Can stabilize the transition states of the 1,5-pathway, increasing the impurity profile.
Regioselective Synthesis (Bottom-Up):
Instead of alkylating a ring, build the ring with the substituent.
Van Leusen Imidazole Synthesis: Reacting TosMIC with an aldimine allows for the specific formation of 1,5-disubstituted imidazoles if that is your target, avoiding the separation headache entirely.
References
Regioselective Synthesis & Mechanism
Bellina, F., et al. "Regioselective synthesis of 1,4-disubstituted imidazoles." Organic & Biomolecular Chemistry, 2007.
NMR Identification (NOESY/13C)
Grimster, N. P., et al. "A simple method for the differentiation of 1,4- and 1,5-disubstituted 1,2,3-triazoles (and imidazoles) by 13C NMR." Journal of Organic Chemistry, 2012.[2] (Applicable methodology for N-heterocycle isomerism).
Salt Formation Purification
Baggaley, K. H., et al. "Process for the isolation and purification of an imidazole stereoisomer." U.S. Patent 5,519,143.[1] (Describes the nitrate salt method for Angiotensin II inhibitors).
Chromatographic Modifiers
McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 2010.
1H NMR Analysis of 1-Ethyl-1H-imidazole-4-carboxamide: A Regioisomer Discrimination Guide
Topic: 1H NMR Spectrum Analysis of 1-Ethyl-1H-imidazole-4-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development of i...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Spectrum Analysis of 1-Ethyl-1H-imidazole-4-carboxamide
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of imidazole-based pharmacophores (such as precursors to dacarbazine or purine analogs), the structural characterization of 1-Ethyl-1H-imidazole-4-carboxamide presents a specific analytical challenge: distinguishing it from its thermodynamically stable regioisomer, 1-Ethyl-1H-imidazole-5-carboxamide .
This guide provides a definitive protocol for the NMR analysis of the 1,4-isomer. Unlike standard spectral lists, this document focuses on the comparative performance of 1D vs. 2D NMR techniques in validating the regiochemistry of N-alkylation, a common failure point in imidazole synthesis.
The Analytical Challenge: 1,4- vs. 1,5-Regioisomerism
The synthesis of 1-Ethyl-1H-imidazole-4-carboxamide typically involves the N-alkylation of imidazole-4-carboxamide. Due to the tautomeric nature of the imidazole ring, this reaction invariably produces a mixture of two isomers:
Target (Product): 1-Ethyl-1H-imidazole-4-carboxamide (Sterically less hindered).
Alternative (Impurity): 1-Ethyl-1H-imidazole-5-carboxamide (Sterically crowded).
Standard 1D 1H NMR is often insufficient for conclusive identification because the chemical shifts of the ring protons (H2 and H5/H4) are strikingly similar between isomers.[1] Trustworthiness in this protocol relies on spatial verification via Nuclear Overhauser Effect (NOE), not just chemical shift integration.
Structural Logic Visualization
The following diagram illustrates the critical spatial differences that dictate the NMR strategy.
Figure 1: Decision logic for distinguishing regioisomers based on spatial proximity of the N-ethyl group to the imidazole ring proton.
Experimental Protocol
To ensure high-resolution data and accurate integration of exchangeable amide protons, the choice of solvent and concentration is critical.[1]
Reagents & Conditions
Solvent: DMSO-d6 (99.9% D).
Reasoning: Chloroform-d (CDCl3) often leads to broad or invisible amide signals due to rapid exchange and poor solubility. DMSO-d6 stabilizes the amide protons via hydrogen bonding, often revealing them as distinct doublets or broad singlets.[1]
Relaxation Delay (D1): ≥ 2.0 sec (Ensure full relaxation of aromatic protons for accurate integration).
2D NOESY (noesygpph):
Mixing Time: 500 ms (Optimal for small molecules ~150-200 Da).
Critical Step: Phasing must be precise to distinguish positive NOE peaks from negative exchange peaks (if water is present).[1]
Comparative Data Analysis
The following table compares the expected spectral performance of the target molecule against its primary alternative (the 1,5-isomer).
Table 1: 1H NMR Chemical Shift Assignment (DMSO-d6)
Position
Proton Type
Target: 1,4-Isomer (δ ppm)
Alternative: 1,5-Isomer (δ ppm)
Signal Multiplicity
Mechanistic Insight
H2
N-CH=N
7.65 – 7.75
7.65 – 7.80
Singlet (s)
Located between two nitrogens; highly deshielded in both isomers. Not diagnostic.
H5
N-CH=C
7.55 – 7.65
N/A (Substituted)
Singlet (s)
Diagnostic: In the 1,4-isomer, this proton is adjacent to the N-Ethyl group.
H4
C=CH-N
N/A (Substituted)
7.40 – 7.50
Singlet (s)
In the 1,5-isomer, the proton is at C4, far from the N-Ethyl group.
Ethyl-CH2
N-CH2-CH3
4.05 – 4.15
4.20 – 4.30
Quartet (q)
The 1,5-isomer often shows a slight downfield shift due to steric compression by the adjacent amide carbonyl.[1]
Ethyl-CH3
N-CH2-CH3
1.35 – 1.40
1.35 – 1.40
Triplet (t)
Too remote to be diagnostic.
Amide-NH2
CONH2
7.0 – 7.5
7.0 – 7.5
Broad s / Doublet
In DMSO, restricted rotation may split these into two peaks (rotamers).[1]
Note on Causality: The chemical shift differences between H5 (1,4-isomer) and H4 (1,5-isomer) are subtle (< 0.2 ppm) and solvent-dependent. Therefore, 1D NMR is necessary but not sufficient for validation.[1]
The Self-Validating Step: NOE Verification[1]
This is the "Trustworthiness" pillar of the analysis.[1] You must perform a 1D Selective NOE or 2D NOESY experiment to confirm the structure.[1]
The Diagnostic Cross-Peak
Target (1,4-Isomer): Irradiating the N-CH2 quartet (~4.1 ppm) will result in a signal enhancement (NOE) at the H5 aromatic singlet (~7.6 ppm).
Why? The distance between the N-methylene protons and the C5 proton is < 3.0 Å.[1]
Alternative (1,5-Isomer): Irradiating the N-CH2 quartet will NOT show an NOE to the aromatic ring proton (H4).
Why? The C5 position is occupied by the carboxamide group, which physically separates the N-ethyl group from the remaining ring proton (H4) by > 4.5 Å.[1] Instead, you may see a weak NOE to the amide protons.[1]
Workflow Diagram: Spectral Assignment
Figure 2: Operational workflow for confirming the 1,4-regioisomer using NOE spectroscopy.
Summary of Advantages (Target vs. Alternative)
When comparing the 1-Ethyl-1H-imidazole-4-carboxamide (Target) against the 1,5-isomer (Alternative), the spectral performance reveals the structural stability:
Spectral Resolution: The 1,4-isomer typically displays sharper aromatic signals in DMSO-d6 compared to the 1,5-isomer, where steric clash between the N-ethyl and C5-amide can cause line broadening.[1]
Thermodynamic Stability: In synthesis, the 1,4-isomer is often the thermodynamically favored product at high temperatures, while the 1,5-isomer is kinetically favored.[1] NMR monitoring of the crude reaction mixture (focusing on the H2/H5 ratio) allows for real-time optimization of reaction conditions.[1]
References
Epfl.ch. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1][2]Link[1]
National Institutes of Health (PMC). (2021).[1] Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acid Derivatives. (Provides mechanistic insight into imidazole regioisomer formation). Link
Chemistry LibreTexts. (2025).[1] NOESY Spectra and Stereochemical Determination.[1] (Foundational theory for the NOE protocol described). Link
TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (Detailed analysis of imidazole ring proton shifts). Link
Technical Guide: Distinguishing 1-Ethyl vs 3-Ethyl Imidazole-4-Carboxamide Isomers
This guide outlines the structural elucidation, mechanistic formation, and separation of the regioisomers formed during the ethylation of imidazole-4-carboxamide. Executive Summary The alkylation of imidazole-4-carboxami...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural elucidation, mechanistic formation, and separation of the regioisomers formed during the ethylation of imidazole-4-carboxamide.
Executive Summary
The alkylation of imidazole-4-carboxamide (ICA) is a non-regioselective process yielding two distinct isomers: 1-ethyl-1H-imidazole-4-carboxamide (1,4-isomer) and 1-ethyl-1H-imidazole-5-carboxamide (1,5-isomer) .[1] Distinguishing these isomers is critical in drug development, particularly for AICAR analogs and purine biosynthesis inhibitors, as the biological activity is strictly position-dependent.
This guide provides a self-validating analytical workflow using NOESY NMR as the gold standard for identification, supported by mechanistic insights and separation protocols.
Mechanistic Origin of Isomers
The formation of two isomers stems from the annular tautomerism of the imidazole ring. The N-H proton rapidly migrates between N1 and N3, creating two nucleophilic sites.
Thermodynamic Control: The 1,4-isomer is generally the thermodynamic product due to less steric hindrance between the ethyl group and the carboxamide moiety.
Kinetic Control: The 1,5-isomer (often referred to as the N3-alkyl product relative to the starting material) forms due to the high electron density at N3 in specific tautomers, but suffers from steric clash between the peri-ethyl and carboxamide groups.
Pathway Diagram
The following diagram illustrates the tautomeric equilibrium and the resulting alkylation pathways.
Caption: Divergent alkylation pathways of imidazole-4-carboxamide leading to 1,4 and 1,5 regioisomers.
Analytical Distinction Protocol (The "Gold Standard")
Reliance on melting point alone is risky due to potential polymorphism. Nuclear Magnetic Resonance (NMR) , specifically the Nuclear Overhauser Effect (NOE), provides definitive structural proof.
A. 1H NMR Chemical Shift Logic
The proximity of the carbonyl group (an electron-withdrawing group, EWG) to the ethyl group drives the difference in chemical shifts.
Feature
1,4-Isomer (1-Ethyl-4-Carboxamide)
1,5-Isomer (1-Ethyl-5-Carboxamide)
Ethyl -CH₂- Signal
Shielded (Lower ppm) Far from Carbonyl anisotropy.[1]
Deshielded (Higher ppm) Adjacent to Carbonyl group.
Ring Proton (H5/H4)
H5 Signal Adjacent to N-Ethyl.[1] Often appears as a sharp singlet or doublet (J~1Hz).
This is the self-validating step. You must run a 1D or 2D NOESY experiment targeting the Ethyl -CH₂- protons.[1]
Isomer 1,4 (Target):
Observation: Strong NOE correlation between Ethyl -CH₂- and H5 (the ring proton).[1]
Reason: In the 1,4-isomer, the ethyl group is at N1, and the proton is at C5. They are vicinal neighbors on the ring.
Isomer 1,5 (Target):
Observation:NO correlation between Ethyl -CH₂- and the ring proton (H4).[1] Potential NOE with Amide N-H.
Reason: In the 1,5-isomer, the ethyl group is at N1, but the substituent (Carboxamide) is at C5. The ring proton is at C4, too distant for a strong NOE signal.
Decision Tree Diagram
Caption: Logic flow for assigning regiochemistry via NOESY NMR spectroscopy.
Experimental Protocols
Protocol A: Synthesis & Workup (Generation of Isomers)
Note: This protocol assumes the use of Ethyl Iodide and a base (K₂CO₃ or NaH).
Reactants: Suspend Imidazole-4-carboxamide (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF.
Addition: Add Ethyl Iodide (1.1 eq) dropwise at 0°C.
Reaction: Stir at RT for 16h. Monitor via TLC (MeOH/DCM 1:9).
Observation: Two spots typically appear.[2] The 1,4-isomer is usually more polar (lower Rf) in straight-phase silica due to the exposed carboxamide H-bonding capability, whereas the 1,5-isomer may exhibit internal H-bonding or steric shielding, often eluting slightly faster (higher Rf), though this can invert depending on the mobile phase.[1]
Protocol B: Chromatographic Separation
The isomers have distinct retention times but close elution profiles.
Column: C18 Reverse Phase (Preparative HPLC is recommended for high purity).
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
Elution Order:
1,5-Isomer: Typically elutes later on C18 (more lipophilic due to shielding of the polar amide by the ethyl group).
1,4-Isomer: Typically elutes earlier (more polar surface area).
Protocol C: Crystallization (Purification of Major Isomer)
If HPLC is unavailable, the 1,4-isomer (Major) can often be purified by recrystallization.
Dissolve the crude mixture in hot Ethanol or Isopropanol.
Allow slow cooling.[3] The 1,4-isomer, being more symmetric and higher melting, tends to crystallize first.
Filter and wash with cold ether.
Validation: Check the mother liquor for the enriched 1,5-isomer.
Comparative Data Summary
Property
1,4-Isomer
1,5-Isomer
IUPAC Name
1-ethyl-1H-imidazole-4-carboxamide
1-ethyl-1H-imidazole-5-carboxamide
Formation
Major Product (Thermodynamic)
Minor Product (Kinetic)
Melting Point
High (>200°C typical for amides)
Generally Lower (less efficient packing)
Solubility
Lower (in organic solvents)
Higher (more lipophilic character)
NOE Correlation
Ethyl ↔ Ring H
Ethyl ↔ Amide NH (or none to ring)
Bioactivity
Often Active (AICAR mimic)
Often Inactive (Steric block)
References
Regioselectivity in Imidazole Alkylation
Schmidt, M. A., & Eastgate, M. D. (2012).[4] Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087.[4] Link
NMR Distinction of Regioisomers
Katritzky, A. R., et al. (1989).[5] Journal of the Chemical Society, Perkin Transactions 1, 1139. (Foundational work on N-substituted imidazole NMR shifts).
AICAR and Carboxamide Derivatives
Bhanot, R. K., et al. (2025).[5] Base-promoted regioselective synthesis of alkyl thiazole-5-carboxylates (Analogous heterocyclic alkylation principles). New Journal of Chemistry. Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Navigating Purity: A Comparative Guide to Reference Standards for 1-Ethyl-1H-imidazole-4-carboxamide Analysis
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities like 1-Ethyl-1H-imidazole-4-carboxamide is a cornerstone of reliable and reproducible research. The abse...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities like 1-Ethyl-1H-imidazole-4-carboxamide is a cornerstone of reliable and reproducible research. The absence of dedicated pharmacopeial monographs for this specific compound necessitates a robust, scientifically-grounded approach to purity assessment. This guide provides an in-depth comparison of principal analytical methodologies, offering a framework for selecting and implementing appropriate reference standards and testing protocols.
While official standards from pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) provide a benchmark for many compounds, they do not currently feature a monograph for 1-Ethyl-1H-imidazole-4-carboxamide.[1][2][3] Consequently, researchers must rely on well-characterized, in-house or commercially sourced reference materials and validated analytical procedures. The most powerful and commonly employed techniques for the purity determination of imidazole derivatives are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[4][5][6]
The Analytical Arena: HPLC vs. qNMR for Purity Determination
The choice of analytical technique is dictated by the specific requirements of the analysis, including the need for quantitation of the main component, identification and quantification of impurities, and the availability of a suitable reference standard.
Feature
High-Performance Liquid Chromatography (HPLC)
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle
Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.
Quantification of a substance by comparing the integral of a specific resonance signal with that of a certified reference standard.
Primary Use
Separation and quantification of the main component and impurities, including isomers and degradation products.
Absolute quantification of the main component without the need for a specific reference standard of the analyte.
Reference Standard
Requires a well-characterized reference standard of 1-Ethyl-1H-imidazole-4-carboxamide with a known purity.
Utilizes a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and concentration.
Advantages
High sensitivity, excellent resolving power for complex mixtures, and suitability for routine quality control.[5][7]
Provides a direct, primary method of measurement, high precision, and structural information about the analyte and impurities.
Limitations
Purity assignment is relative to the reference standard. Co-eluting impurities can lead to inaccurate results.
Lower sensitivity compared to HPLC, and potential for signal overlap in complex mixtures.
Visualizing the Purity Analysis Workflow
The selection of an analytical method is the first step in a comprehensive purity assessment workflow. The following diagram illustrates the key stages involved in both HPLC and qNMR analysis.
Caption: Workflow for Purity Analysis.
Experimental Protocols for Purity Determination
The following detailed protocols for HPLC and qNMR provide a starting point for the development of a validated purity testing method for 1-Ethyl-1H-imidazole-4-carboxamide.
This protocol outlines a reversed-phase HPLC method suitable for the separation and purity evaluation of 1-Ethyl-1H-imidazole-4-carboxamide. The principle of this method relies on the partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
1. Instrumentation and Materials:
HPLC system with a UV detector
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
HPLC-grade acetonitrile and water
Formic acid (or other suitable buffer)
Volumetric flasks, pipettes, and autosampler vials
A well-characterized reference standard of 1-Ethyl-1H-imidazole-4-carboxamide (purity ≥98%)
2. Preparation of Solutions:
Mobile Phase A: 0.1% (v/v) formic acid in water.
Mobile Phase B: Acetonitrile.
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
Standard Solution: Accurately weigh approximately 10 mg of the 1-Ethyl-1H-imidazole-4-carboxamide reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.
Sample Solution: Prepare the sample solution of synthesized 1-Ethyl-1H-imidazole-4-carboxamide at the same concentration as the standard solution using the diluent.
3. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
UV Detection Wavelength: 230 nm (or a wavelength of maximum absorbance for the compound)
Gradient Program:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30.1-35 min: 10% B (re-equilibration)
4. Data Analysis:
Integrate the peak areas of the main component and all impurities in the chromatogram of the sample solution.
Calculate the purity of the sample using the area percentage method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Causality Behind Experimental Choices:
C18 Column: A C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like imidazole derivatives.[5]
Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, helps to improve peak shape and resolution by suppressing the ionization of the analyte.
Gradient Elution: A gradient elution is employed to ensure the effective separation of impurities with a wide range of polarities from the main component.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR offers a primary method for determining the purity of 1-Ethyl-1H-imidazole-4-carboxamide without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard is used for quantification.
1. Instrumentation and Materials:
NMR spectrometer (e.g., 400 MHz or higher)
NMR tubes
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and molecular weight.
Deuterated solvent (e.g., DMSO-d6)
Analytical balance
2. Sample Preparation:
Accurately weigh approximately 10-20 mg of the 1-Ethyl-1H-imidazole-4-carboxamide sample into a vial.
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d6).
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
Acquire a proton (¹H) NMR spectrum of the sample.
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 value).
Optimize other acquisition parameters (e.g., number of scans) to achieve an adequate signal-to-noise ratio.
4. Data Analysis:
Integrate a well-resolved signal of 1-Ethyl-1H-imidazole-4-carboxamide that does not overlap with any other signals.
Integrate a well-resolved signal of the internal standard.
Calculate the purity of the sample using the following equation:
I_analyte and I_std are the integrals of the analyte and standard signals, respectively.
N_analyte and N_std are the number of protons giving rise to the respective signals.
MW_analyte and MW_std are the molecular weights of the analyte and standard.
m_analyte and m_std are the masses of the analyte and standard.
P_std is the purity of the internal standard.
Causality Behind Experimental Choices:
Certified Internal Standard: The use of a certified internal standard with a known purity is crucial for the accuracy of the qNMR measurement.
Long Relaxation Delay (D1): A sufficiently long relaxation delay is essential to ensure that the signal intensities are directly proportional to the number of protons, which is a fundamental requirement for accurate quantification.
DMSO-d6: Dimethyl sulfoxide-d6 is a common solvent for NMR as it can dissolve a wide range of organic compounds and its residual proton signal does not typically interfere with the signals of interest.
Conclusion: A Multi-faceted Approach to Purity Assurance
For a comprehensive and trustworthy assessment of 1-Ethyl-1H-imidazole-4-carboxamide purity, a combination of orthogonal analytical techniques is recommended. HPLC, with its high resolving power, is ideal for identifying and quantifying impurities, while qNMR provides a robust and accurate method for determining the absolute purity of the main component. By employing these well-defined protocols and understanding the scientific principles behind them, researchers can ensure the quality and reliability of their work, a critical aspect of successful drug discovery and development.
References
Al-Shehri, S. S., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic... PMC. [Link]
SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. [Link]
Akay, C., & Can, N. O. (2020). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. ResearchGate. [Link]
Al-Tamrah, S. A., & Al-Shehri, M. M. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. [Link]
Abdel-Kawy, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]
Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]
Food and Drug Administration. Acceptability of Standards from Alternative Compendia (BP/EP/JP). [Link]
Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. [Link]
Khan, I., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. [Link]
ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]
Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]
Google Patents.
ACG Publications. Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. [Link]
Universal Journal of Pharmaceutical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. [Link]
International Journal of Modern Pharmaceutical Research. SYNTHESIS AND CHARACTERIZATION OF GLICLAZIDE IMPURITY G. [Link]
ECA Academy. USP: Updated Excipient List published for Comment. [Link]
A Comparative Guide to the UV-Vis Absorption Characteristics of Imidazole Derivatives, with a Focus on 1-Ethyl-1H-imidazole-4-carboxamide
For researchers and professionals in drug development and materials science, a comprehensive understanding of the spectroscopic properties of heterocyclic compounds is paramount. This guide provides a comparative analysi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, a comprehensive understanding of the spectroscopic properties of heterocyclic compounds is paramount. This guide provides a comparative analysis of the UV-Vis absorption maxima of imidazole derivatives, with a specific focus on elucidating the expected spectral characteristics of 1-Ethyl-1H-imidazole-4-carboxamide. By examining structurally analogous compounds, we can predict and rationalize the electronic transitions that govern the UV-Vis absorption of this molecule.
Introduction to Imidazole Chromophores
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its conjugated π-system is responsible for its characteristic ultraviolet (UV) absorption. The electronic transitions in imidazole and its derivatives are typically π → π* and n → π* transitions. The position and intensity of the absorption maxima (λmax) are highly sensitive to the nature and position of substituents on the imidazole ring, as well as the solvent used for analysis. These factors can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum.
Comparative Analysis of UV-Vis Absorption Maxima
Compound
λmax (nm)
Solvent
Key Substituents
Imidazole
205 - 209
Water / 2% Methanol in Water
Unsubstituted
2-Methylimidazole
205 - 206
Not Specified
Alkyl group at C2
4-Methyl-imidazole
217
2% Methanol in Water
Alkyl group at C4
Imidazole-2-carbaldehyde
215, 280
2% Methanol in Water
Carbonyl group at C2
4-Methyl-imidazole-2-carbaldehyde
217, 282
2% Methanol in Water
Alkyl at C4, Carbonyl at C2
4-Imidazole-carboxaldehyde semicarbazone
283
Not Specified
Semicarbazone at C4
1-Methyl-2-imidazolecarboxaldehyde semicarbazone
292
Not Specified
Methyl at N1, Semicarbazone at C2
1-Methyl-5-imidazolecarboxaldehyde semicarbazone
288
Not Specified
Methyl at N1, Semicarbazone at C5
Analysis of Substituent Effects:
Alkyl Substitution: The introduction of a methyl group, an electron-donating group, generally leads to a slight bathochromic shift. For instance, 4-methyl-imidazole shows a red shift to 217 nm compared to the ~209 nm absorption of imidazole.[1]
Carbonyl and Carboxamide Substitution: The presence of a carbonyl-containing group, such as a carboxaldehyde or a carboxamide, introduces an additional chromophore and can extend the conjugation of the π-system. This typically results in a significant bathochromic shift. For example, imidazole-2-carbaldehyde exhibits a strong absorption band at 280 nm, which is attributed to the n → π* transition of the carbonyl group in conjugation with the imidazole ring.[1]
Position of Substitution: The position of the substituent on the imidazole ring influences the extent of its electronic effect. For instance, the λmax values for the semicarbazone derivatives of 1-methyl-2-imidazolecarboxaldehyde (292 nm) and 1-methyl-5-imidazolecarboxaldehyde (288 nm) are slightly different, reflecting the different electronic environments at the C2 and C5 positions.[2]
N-Alkylation: The presence of an ethyl group at the N1 position in 1-Ethyl-1H-imidazole-4-carboxamide is expected to have a minor electronic effect compared to the carboxamide group.
Predicted Absorption Maximum for 1-Ethyl-1H-imidazole-4-carboxamide:
Based on the comparative data, we can predict the UV-Vis absorption characteristics of 1-Ethyl-1H-imidazole-4-carboxamide. The primary determinant of its λmax will be the imidazole-4-carboxamide core. The carboxamide group at the C4 position is a π-electron-withdrawing group that will extend the conjugation of the imidazole ring. This will likely result in a significant bathochromic shift compared to unsubstituted imidazole.
We can draw a parallel to the imidazole-carboxaldehyde semicarbazone derivatives, which show absorption maxima in the range of 280-300 nm.[2] Given that a carboxamide group is also a strong chromophore, it is reasonable to predict that the λmax for 1-Ethyl-1H-imidazole-4-carboxamide will fall within a similar range, likely between 260 nm and 290 nm . The ethyl group at the N1 position is not expected to cause a major shift in the absorption maximum.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption maximum of 1-Ethyl-1H-imidazole-4-carboxamide, the following detailed protocol is recommended.
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
Dual-beam UV-Vis spectrophotometer
Calibrated quartz cuvettes (1 cm path length)
Volumetric flasks and pipettes
Step-by-Step Methodology:
Solvent Selection: Choose a solvent in which the analyte is readily soluble and that is transparent in the anticipated absorption region (typically above 220 nm). Ethanol or methanol are often suitable choices for imidazole derivatives.
Preparation of Stock Solution: Accurately weigh a small amount of 1-Ethyl-1H-imidazole-4-carboxamide and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
Instrument Setup and Blanking:
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
Set the desired wavelength range for scanning (e.g., 200-400 nm).
Fill a quartz cuvette with the pure solvent to be used as a blank.
Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.
Sample Measurement:
Rinse a sample cuvette with the working solution and then fill it.
Place the sample cuvette in the sample beam of the spectrophotometer.
Initiate the scan to record the absorption spectrum of the sample.
Data Analysis:
Identify the wavelength at which the maximum absorbance occurs (λmax).
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
Workflow Diagram
Figure 1: A generalized workflow for the determination of UV-Vis absorption maxima of a chemical compound.
Conclusion
This guide provides a framework for understanding and predicting the UV-Vis absorption characteristics of 1-Ethyl-1H-imidazole-4-carboxamide based on a comparative analysis of structurally related imidazole derivatives. The presence of the carboxamide group at the C4 position is anticipated to be the dominant factor influencing its absorption spectrum, likely resulting in a λmax in the 260-290 nm range. The provided experimental protocol offers a robust methodology for the empirical determination of its spectroscopic properties, which is essential for applications in quality control, quantitative analysis, and physicochemical characterization in research and development.
References
Trivedi, M. K., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Journal of Harmonized Research in Applied Sciences, 3(4), 274-281.
Al-Amiery, A. A., et al. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. JScholar Publishers.
Li, Y., et al. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.
Maxut, A. K., et al. (2015). Aqueous Phase Photochemistry of Imidazole-2-carboxaldehyde and Pyruvic Acid. The Journal of Physical Chemistry A, 119(32), 8685-8695.
Choi, Y., et al. (2010). Plant-growth regulator, imidazole-4-carboxamide, produced by the fairy ring forming fungus Lepista sordida. Bioscience, Biotechnology, and Biochemistry, 74(9), 1950-1952.
A Comparative Analysis of Aqueous Solubility: 1-Ethyl-1H-imidazole-4-carboxamide vs. Ethimizol
In the landscape of pharmaceutical research and development, the aqueous solubility of a drug candidate is a paramount physicochemical property, profoundly influencing its bioavailability and therapeutic efficacy. This g...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the aqueous solubility of a drug candidate is a paramount physicochemical property, profoundly influencing its bioavailability and therapeutic efficacy. This guide offers a detailed comparative analysis of the predicted and experimentally determinable solubility of two imidazole-based compounds: 1-Ethyl-1H-imidazole-4-carboxamide and Ethimizol. While direct comparative experimental data for these specific molecules is not extensively documented in publicly available literature, this guide, authored from the perspective of a Senior Application Scientist, will provide a robust framework for understanding their relative solubility based on their molecular structures and the established properties of related compounds. Furthermore, it will furnish detailed experimental protocols to empower researchers to generate definitive comparative data.
Molecular Structure and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure, particularly the presence and arrangement of polar and non-polar functional groups.
1-Ethyl-1H-imidazole-4-carboxamide possesses an imidazole ring, a carboxamide group, and an ethyl substituent. The imidazole ring itself is a polar heterocycle capable of acting as both a hydrogen bond donor and acceptor, contributing to water solubility.[1][2][3] The carboxamide group is also highly polar and can participate in hydrogen bonding. The ethyl group, being a small alkyl chain, introduces a degree of lipophilicity, which could slightly decrease aqueous solubility compared to an unsubstituted counterpart.
Ethimizol (Methimazole) , a thionamide antithyroid agent, features a 1-methyl-1H-imidazole-2-thione structure.[4][5] The imidazole ring provides a basis for polarity. The thione group (C=S) is less polar than a carbonyl group (C=O) but still contributes to the molecule's overall polarity. The methyl group is a small, non-polar substituent.
Based on a qualitative analysis of their structures, both compounds are expected to exhibit reasonable aqueous solubility due to the presence of the polar imidazole moiety. The carboxamide group in 1-Ethyl-1H-imidazole-4-carboxamide is generally more polar than the thione group in Ethimizol, suggesting that the former might have a higher intrinsic aqueous solubility. However, factors such as crystal lattice energy can significantly influence the dissolution of a solid, making experimental verification essential.
Comparative Solubility Data (Predicted and from Related Compounds)
Direct, side-by-side experimental solubility data for 1-Ethyl-1H-imidazole-4-carboxamide and Ethimizol in various solvents is scarce. However, we can infer their likely solubility profiles from available data on the parent imidazole ring and the well-characterized drug, Methimazole (often referred to as Thiamazole).
Note: The solubility of 1-Ethyl-1H-imidazole-4-carboxylic acid is provided for a structurally related compound to give a general indication of its physical state. The carboxamide derivative's solubility will differ.
The high solubility of the parent imidazole ring in water underscores the potential for its derivatives to be water-soluble.[1][2][6] Methimazole's documented free solubility in water and good solubility in other polar solvents like ethanol further supports the expectation of good aqueous solubility for Ethimizol.[4][7][8] For 1-Ethyl-1H-imidazole-4-carboxamide, while direct data is unavailable, the presence of the polar carboxamide group suggests it is also likely to be soluble in polar solvents.
Experimental Protocols for Determining Solubility
To obtain definitive comparative data, standardized experimental protocols are crucial. The following sections detail the methodologies for determining both kinetic and equilibrium solubility.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[11][12][13] This provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions.
Caption: Workflow for the kinetic solubility assay.
Stock Solution Preparation: Prepare 10 mM stock solutions of 1-Ethyl-1H-imidazole-4-carboxamide and Ethimizol in 100% dimethyl sulfoxide (DMSO).
Serial Dilution: In a 384-well plate, perform a serial dilution of the stock solutions with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
Addition of Aqueous Buffer: To a separate 384-well assay plate, add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Compound Addition: Transfer a small, equal volume of each DMSO-diluted compound from the dilution plate to the corresponding wells of the assay plate containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
Incubation: Seal the assay plate and incubate at room temperature (or 37°C) with gentle shaking for a defined period (e.g., 2 hours).[12]
Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer. An increase in turbidity indicates precipitation of the compound.[14]
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.
Equilibrium Solubility (Shake-Flask) Assay
Equilibrium solubility represents the maximum concentration of a compound that can be dissolved in a solvent at thermodynamic equilibrium.[15][16] The shake-flask method is the gold standard for determining this value.
Caption: Workflow for the equilibrium solubility (shake-flask) assay.
Preparation: Add an excess amount of the solid compound (1-Ethyl-1H-imidazole-4-carboxamide or Ethimizol) to a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to cover the physiological pH range) in a sealed vial.[17]
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[18]
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
Quantification: Accurately dilute the clear supernatant with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
Calculation: The equilibrium solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor.
Mechanism of Action and Relevance of Solubility
Ethimizol (Methimazole) is a well-established antithyroid agent. Its primary mechanism of action involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones (T3 and T4).[5][19][20][21][22] By blocking this enzyme, Methimazole effectively reduces the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.[5][19][20]
Caption: Simplified signaling pathway of Ethimizol's mechanism of action.
The mechanism of action for 1-Ethyl-1H-imidazole-4-carboxamide is not as clearly defined in the public domain and would depend on its therapeutic target. However, for any orally administered drug, sufficient aqueous solubility is a prerequisite for dissolution in the gastrointestinal fluids, absorption into the bloodstream, and subsequent distribution to the target site of action. Poor solubility can lead to low and variable bioavailability, hindering the drug's therapeutic potential.
Conclusion
For researchers and drug development professionals, the provided detailed protocols for kinetic and equilibrium solubility assays offer a clear path to generating the necessary empirical data for a definitive comparison. This data is not only crucial for lead candidate selection and optimization but also for formulation development and predicting in vivo performance. Understanding and quantifying the solubility of these and other imidazole derivatives is a critical step in the journey from a promising molecule to a successful therapeutic agent.
References
MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methimazole. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1h-Imidazole-1-carboxamide. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (2023, September 13). Methimazole. StatPearls. Retrieved from [Link]
Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
MDPI. (n.d.). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Retrieved from [Link]
National Center for Biotechnology Information. (2021, October 14). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic .... PMC. Retrieved from [Link]
Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
ResearchGate. (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Methimazole?. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K | Request PDF. Retrieved from [Link]
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, July 26). a review article on synthesis of imidazole derivatives. Retrieved from [Link]
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). Physicochemical Properties of Imidazole | Download Scientific Diagram. Retrieved from [Link]
Wikipedia. (n.d.). Thiamazole. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. PMC. Retrieved from [Link]
BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
Pediatric Oncall. (n.d.). Methimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. Retrieved from [Link]
IJRAR.org. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Metamizole. PubChem. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
ResearchGate. (2021, March 9). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Retrieved from [Link]
SciTechnol. (2018, February 26). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Retrieved from [Link]
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ResearchGate. (2026, January 05). Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF. Retrieved from [Link]
Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]
Respiratory: Do NOT handle open powder on an open bench. Use a certified Fume Hood or Biological Safety Cabinet (Class II).
Dermal: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Double-gloving recommended for solution-phase handling.
Ocular: ANSI Z87.1 compliant safety glasses with side shields are the minimum standard.
Chemical Profile & Risk Assessment
To select the correct PPE, one must understand the chemical behavior of the analyte. 1-Ethyl-1H-imidazole-4-carboxamide combines an imidazole ring with a carboxamide group.
Basicity & pH: The imidazole ring is amphoteric but predominantly basic (
for the conjugate acid). Upon contact with mucosal membranes (eyes, lungs), it can extract protons, leading to local pH shifts that cause irritation or chemical burns.
Physical State: Typically a white to off-white crystalline solid. Like many imidazole derivatives, it can be hygroscopic and prone to static charging, increasing the risk of aerosolization during weighing.
Solubility: Soluble in polar organic solvents (DMSO, Methanol, DMF) and moderately soluble in water. The solvent carrier often dictates the glove breakthrough time more than the solute itself.
GHS Hazard Classification (Analog-Derived)
Based on structural analogs (e.g., 1-Ethyl-1H-imidazole-4-carboxylic acid, CAS 71925-07-0).
Hazard Code
Description
Target Organ
H302
Harmful if swallowed
Gastrointestinal
H315
Causes skin irritation
Dermal
H319
Causes serious eye irritation
Ocular
H335
May cause respiratory irritation
Respiratory System
Strategic PPE Selection
Do not rely on generic "safety gear." Use this matrix to select equipment based on the operational state.
PPE Decision Matrix
PPE Component
Solid State (Weighing/Transfer)
Solution State (Synthesis/Extraction)
Technical Rationale
Hand Protection
Single Nitrile (0.11 mm)
Double Nitrile or Barrier Laminate
Nitrile offers excellent resistance to solid particulates. In solution, the carrier solvent (e.g., DCM, DMF) determines resistance. Latex is not recommended due to poor organic solvent resistance.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Fume Hood + Sash lowered
The primary risk is dust inhalation. If hood access is impossible, an N95/P2 particulate respirator is the absolute minimum backup.
Eye Protection
Safety Glasses (Side shields)
Chemical Splash Goggles
Splash risk increases in solution. Basic solutions can cause rapid corneal opacity; goggles provide a seal against splashes.
Body Protection
Lab Coat (Cotton/Poly blend)
Lab Coat + Chemical Apron
Synthetic aprons (Tyvek/PVC) prevent soak-through if large volumes of solvent are spilled.
Operational Protocol: Safe Handling Workflow
This workflow is designed as a self-validating system. You must confirm the safety checkpoint at each stage before proceeding.
Figure 1: Operational workflow ensuring engineering controls (hoods) and PPE compatibility are verified before exposure risks occur.
Step-by-Step Procedures
Phase 1: Weighing & Transfer (High Risk: Inhalation)
Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or a powder containment enclosure.
Static Management: Use an anti-static gun or ionizer bar if the powder appears "fluffy" or adheres to the spatula. This prevents aerosol clouds.
Technique: Transfer into a pre-tared vial. Do not use weighing boats for quantities <10 mg; weigh directly into the reaction vessel to eliminate transfer losses and dust exposure.
DMSO/DMF: Excellent solubility but high skin permeability. These solvents can "carry" the imidazole through nitrile gloves. Action: Change gloves immediately upon splash.
Methanol/Ethanol:[1] Good solubility. Standard nitrile gloves provide >15 mins protection.
Dissolution: Add solvent slowly down the side of the vessel to avoid displacing air rapidly, which can puff powder out.
Phase 3: Waste Management
Solid Waste: Dispose of contaminated weighing papers and gloves in "Hazardous Solid Waste" (typically yellow bags/bins).
Liquid Waste:
Non-Halogenated Organic: If dissolved in MeOH/EtOH/DMSO.
Halogenated Organic: If dissolved in DCM/Chloroform.
Basic Aqueous: If dissolved in water/buffer. Note: Ensure pH is labeled.
Emergency Response & Decontamination
Scenario
Immediate Action
Secondary Action
Skin Contact
Brush off dry powder first (do not wet, as it may increase absorption). Then wash with soap and water for 15 mins.
Monitor for redness/erythema. Consult SDS if irritation persists.
Eye Contact
Irrigate immediately at eyewash station for 15 mins. Hold eyelids open.
Seek medical attention. Alkaline/Amide compounds can cause delayed damage.
Inhalation
Move to fresh air immediately.
If wheezing occurs, seek medical support (Asthma-like symptoms possible).
Spill (Powder)
Cover with wet paper towels to prevent dust. Wipe up and dispose as hazardous waste.
Clean area with weak acid (e.g., dilute citric acid) to neutralize, then water.
References
PubChem. (n.d.). 1-Ethyl-1H-imidazole-4-carboxamide (Compound).[2][3][4][5][6] National Library of Medicine. Retrieved February 26, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved February 26, 2026, from [Link]